1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 514473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-methyl-5-nitroimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c1-7-2-6-4(8(11)12)3(7)5(9)10/h2H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGGCGCFZDEPOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50288659 | |
| Record name | 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50288659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54828-05-6 | |
| Record name | 54828-05-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270854 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50288659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the properties of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid?
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known properties of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid (CAS 54828-05-6). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide focuses on its fundamental chemical and physical characteristics. The biological properties are discussed in the broader context of the nitroimidazole class of compounds, to which it belongs. This document is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting the potential areas for future investigation into this molecule.
Chemical and Physical Properties
This compound is a derivative of imidazole.[1][2] Its core structure consists of a methylated imidazole ring substituted with a nitro group and a carboxylic acid group.
| Property | Value | Reference |
| CAS Number | 54828-05-6 | [1] |
| Molecular Formula | C₅H₅N₃O₄ | |
| Molecular Weight | 171.11 g/mol | |
| Alternate Names | 1-Methyl-4-nitro-5-imidazolecarboxylic Acid; NSC 270854 |
Synthesis
The synthesis of this compound has been reported in the scientific literature. A notable method was described by Hosmane, Ramachandra S.; Bhan, Anila; Rauser, Michael E. in Heterocycles in 1986.[3]
General Synthetic Approach (Hosmane et al., 1986)
While the detailed experimental protocol from the original publication could not be fully retrieved, the synthesis is reported to proceed with a high yield.
Biological Properties (Inferred from the Nitroimidazole Class)
Specific biological activity data for this compound is not extensively documented in the available literature. However, based on its structural classification as a nitroimidazole, its potential biological activities can be inferred. Nitroimidazoles are a well-established class of antimicrobial agents.[4][5]
General Mechanism of Action of Nitroimidazoles
The antimicrobial effect of nitroimidazoles is generally attributed to a mechanism involving reductive activation within anaerobic microorganisms.[4][5]
The core steps of this proposed mechanism are:
-
Entry into the cell: The nitroimidazole prodrug enters the microbial cell.
-
Reductive Activation: In the low-redox potential environment of anaerobic bacteria and some protozoa, the nitro group of the imidazole is reduced by nitroreductases. This process forms a highly reactive nitro radical anion.[4]
-
DNA Damage: This cytotoxic intermediate can then interact with and damage microbial DNA, leading to strand breakage and cell death.[4][5]
Potential Antimicrobial Spectrum
Derivatives of 1-methyl-4-nitro-1H-imidazole have shown in-vitro antibacterial activity against a range of microorganisms, particularly Gram-positive bacteria and Helicobacter pylori.[6] Some compounds in this class have demonstrated more potent activity against H. pylori than the standard drug metronidazole.[6] However, many derivatives exhibit no significant activity against Gram-negative bacteria.[6]
Experimental Protocols (General)
While specific experimental protocols for this compound are not available, this section provides general methodologies commonly used for evaluating the properties of related compounds.
Antimicrobial Susceptibility Testing (Agar Dilution Method)
This is a conventional method to determine the Minimum Inhibitory Concentration (MIC) of a compound.[6]
Cytotoxicity Assay (IC50 Determination)
To assess the potential toxicity of a compound to mammalian cells, an in vitro cytotoxicity assay can be performed to determine the half-maximal inhibitory concentration (IC50).
Future Directions
The existing data on this compound is limited, presenting several opportunities for further research:
-
Detailed Synthesis and Characterization: A full, detailed, and reproducible synthesis protocol, along with comprehensive characterization of the compound's physicochemical properties, is needed.
-
Biological Activity Screening: The compound should be screened against a broad panel of microorganisms, including anaerobic and microaerophilic bacteria, protozoa, and fungi, to determine its antimicrobial spectrum and potency (MIC values).
-
Cytotoxicity and Safety Profile: In vitro cytotoxicity studies on various human cell lines are essential to assess its therapeutic potential and safety margin.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and mechanism of action will be crucial for understanding its biological effects.
Conclusion
This compound is a nitroimidazole derivative with potential for biological activity based on its structural class. This technical guide has summarized the currently available information on its chemical and physical properties and has provided a framework for its potential biological activities and necessary future research. The lack of specific experimental data underscores the need for further investigation to fully characterize this compound and evaluate its potential as a therapeutic agent.
References
- 1. scbt.com [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Nitroimidazoles: in vitro activity and efficacy in anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid, a heterocyclic compound belonging to the nitroimidazole class. This document consolidates its chemical structure, nomenclature, physicochemical properties, synthesis, and potential biological significance, with a focus on the broader context of nitroimidazole derivatives in therapeutic applications.
Chemical Structure and Nomenclature
IUPAC Name: this compound[1][2]
Chemical Formula: C₅H₅N₃O₄[2]
Molecular Weight: 171.11 g/mol [2]
CAS Number: 54828-05-6[2]
Chemical Structure:
References
In-Depth Technical Guide: Physicochemical Properties of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid (CAS 54828-05-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid, identified by the CAS number 54828-05-6, is a nitroimidazole derivative.[1][2][3] The nitroimidazole class of compounds is of significant interest in medicinal chemistry, primarily for their well-established roles as antimicrobial and antiprotozoal agents. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of the biological context of nitroimidazole compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding the compound's behavior in various experimental and biological systems, informing aspects of drug formulation, delivery, and mechanism of action.
| Property | Value | Source |
| Molecular Formula | C₅H₅N₃O₄ | [1][2] |
| Molecular Weight | 171.11 g/mol | [1] |
| Appearance | Off-White to Pale Yellow Solid | [4] |
| Melting Point | 163-164 °C | |
| Density | 1.72 g/cm³ | [2] |
| Boiling Point | 488.5 °C at 760 mmHg | [2] |
| Flash Point | 249.2 °C | [2] |
| Refractive Index | 1.675 | [2] |
| Vapor Pressure | 2.34E-10 mmHg at 25 °C | [2] |
| Storage Temperature | 2-8°C, Refrigerator | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline standard experimental protocols that can be applied to characterize this compound.
Synthesis of this compound
A reported synthesis method for this compound involves the reaction of 1-Methyl-4-nitro-1H-imidazole-5-carbonitrile with sulfuric acid and sodium nitrite at 100°C, achieving a 90% yield.[5]
Experimental Workflow for Synthesis
Caption: Synthesis of the target compound.
Melting Point Determination
The melting point is a critical indicator of purity.
Protocol:
-
A small, finely powdered sample of this compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
pKa Determination by NMR Titration
The acid dissociation constant (pKa) is vital for predicting the ionization state of the molecule at different pH values.
Protocol:
-
A solution of this compound is prepared in a suitable solvent (e.g., DMSO-d6/D₂O mixture).
-
A series of solutions with varying pH are prepared by adding small aliquots of a strong acid or base.
-
¹H NMR spectra are recorded for each solution.
-
The chemical shifts of protons sensitive to the protonation state of the carboxylic acid are monitored.
-
The pKa is determined by fitting the chemical shift data to the Henderson-Hasselbalch equation.
Spectroscopic Analysis
UV-Visible Spectroscopy
This technique provides information about the electronic transitions within the molecule.
Protocol:
-
A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol or water).
-
The UV-Vis spectrum is recorded over a relevant wavelength range (e.g., 200-400 nm) using a spectrophotometer.
-
The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for structural elucidation.
Protocol:
-
A sample of this compound is dissolved in a deuterated solvent (e.g., DMSO-d6).
-
¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the molecular structure. For a related compound, 1-methyl-4-nitro-1H-imidazole, ¹H NMR (in CDCl₃) shows peaks at 7.76 ppm and 7.42 ppm for the imidazole ring protons and 3.82 ppm for the N-CH₃ protons.[6] ¹³C NMR data for a similar structure, 1-méthyl-4-nitro-1H-imidazole, in DMSO-d6 shows peaks at 146.9 (C4-NO2), 138.1 (C5), 122.6 (C2), and 34.2 (N1-CH3).
Mass Spectrometry (MS)
MS is used to determine the molecular weight and fragmentation pattern.
Protocol:
-
A sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI) or electron ionization (EI).
-
The mass-to-charge ratio (m/z) of the molecular ion is determined.
-
Fragmentation patterns are analyzed to provide further structural information. For related nitroimidazoles, common fragmentation involves the loss of the nitro group (NO₂).[7]
Biological Activity and Signaling Pathway
Nitroimidazole compounds, as a class, are known to exert their antimicrobial effects through a reductive activation process. While a specific signaling pathway for this compound is not extensively documented, the general mechanism of action for nitroimidazoles provides a strong framework for its expected biological activity.
The primary mechanism involves the reduction of the nitro group within anaerobic or microaerophilic organisms. This process is catalyzed by microbial nitroreductases, which are absent in aerobic host cells, providing selectivity. The reduction generates reactive nitroso and hydroxylamine intermediates, as well as cytotoxic free radicals. These reactive species can then interact with and damage critical cellular macromolecules, most notably DNA, leading to strand breakage and cell death.
Generalized Nitroimidazole Activation and Cytotoxicity Pathway
Caption: Reductive activation of nitroimidazoles.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound (CAS 54828-05-6). The presented data and experimental protocols are intended to support researchers and drug development professionals in their work with this compound. The outlined biological mechanism, characteristic of the nitroimidazole class, suggests its potential as an antimicrobial agent, warranting further investigation into its specific activity and therapeutic applications. The provided methodologies for characterization will be instrumental in ensuring the quality, purity, and proper handling of this compound in a research and development setting.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 54828-05-6 [chemnet.com]
- 3. This compound | C5H5N3O4 | CID 245313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis, crystal structure, structural characterization and <i>in vitro</i> antimicrobial activities of 1-methyl-4-nitro-1<i>H</i>-imidazole - Arabian Journal of Chemistry [arabjchem.org]
- 7. Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid: Historical Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical discovery, synthesis, and known applications of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound, a derivative of the versatile imidazole scaffold, holds significance as a key intermediate in the synthesis of various heterocyclic compounds. The nitroimidazole moiety is a well-established pharmacophore found in numerous antimicrobial and anticancer agents, lending considerable interest to its derivatives. This guide will delve into the scientific literature to present a detailed account of this compound.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| CAS Number | 54828-05-6 |
| Molecular Formula | C₅H₅N₃O₄ |
| Molecular Weight | 171.11 g/mol |
| IUPAC Name | This compound |
| Synonyms | 1-Methyl-4-nitro-5-imidazolecarboxylic acid |
| Boiling Point | 488.5°C at 760 mmHg |
| Flash Point | 249.2°C |
| Density | 1.72 g/cm³ |
| Refractive Index | 1.675 |
Historical Discovery
While a definitive seminal publication detailing the first-ever synthesis of this compound remains elusive in currently accessible literature, a significant and well-documented synthesis was reported in 1986 by Hosmane and his colleagues .[3] Their work, published in Heterocycles, described a high-yield conversion that has since become a key reference for the preparation of this compound. Further investigation into earlier chemical literature may yet reveal the original discovery.
Synthesis Methodologies
The primary and most efficient synthesis of this compound involves the hydrolysis of its corresponding nitrile precursor.
Synthesis from 1-Methyl-4-nitro-1H-imidazole-5-carbonitrile
A robust and high-yielding method for the preparation of the title compound was developed by Hosmane et al. in 1986.[3] This procedure involves the acid-catalyzed hydrolysis of 1-Methyl-4-nitro-1H-imidazole-5-carbonitrile.
Table 2: Quantitative Data for Synthesis from 1-Methyl-4-nitro-1H-imidazole-5-carbonitrile [3]
| Starting Material | Reagents | Temperature | Yield | Reference |
| 1-Methyl-4-nitro-1H-imidazole-5-carbonitrile | Sulfuric acid, Sodium nitrite | 100°C | 90% | Hosmane et al., 1986 |
This protocol is based on the principles of acid-catalyzed nitrile hydrolysis and the specific conditions reported by Hosmane et al.
Materials:
-
1-Methyl-4-nitro-1H-imidazole-5-carbonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Water (H₂O)
-
Ice
Procedure:
-
To a solution of 1-Methyl-4-nitro-1H-imidazole-5-carbonitrile in concentrated sulfuric acid, slowly add a solution of sodium nitrite in water while maintaining the reaction temperature at 100°C.
-
The reaction mixture is stirred at this temperature for a specified period to ensure complete hydrolysis of the nitrile group.
-
After the reaction is complete, the mixture is cooled to room temperature and then carefully poured onto crushed ice.
-
The precipitated solid, this compound, is collected by filtration.
-
The crude product is then washed with cold water to remove any residual acid and inorganic salts.
-
The final product can be further purified by recrystallization from a suitable solvent.
Caption: Synthesis of the target compound via hydrolysis.
Applications in Drug Development and Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Intermediate in Heteroxanthine Synthesis
One of the documented applications of this compound is as a precursor in the synthesis of heteroxanthine derivatives.[4] Heteroxanthines are a class of compounds that have been investigated for a variety of pharmacological activities.
Potential as a Scaffold for Novel Therapeutics
The nitroimidazole core is a key feature in a number of approved drugs, particularly in the realm of antibiotics and antiprotozoal agents.[5] The mechanism of action of many nitroimidazole-based drugs involves the reduction of the nitro group within anaerobic organisms or hypoxic tumor cells, leading to the formation of cytotoxic radicals that damage DNA and other critical cellular components. Derivatives of 4-nitroimidazoles have been explored for their potential as antitubercular and anticancer agents.[6][7][8] While specific biological activities of this compound have not been extensively reported, its structural similarity to other biologically active nitroimidazoles suggests its potential as a scaffold for the development of new therapeutic agents.
Caption: Potential applications of the title compound.
Conclusion
This compound is a synthetically accessible compound with a significant history rooted in a high-yield synthetic method developed in the mid-1980s. Its primary utility lies in its role as a versatile intermediate for the synthesis of other heterocyclic systems, such as heteroxanthines. Given the established importance of the nitroimidazole scaffold in medicinal chemistry, this carboxylic acid derivative represents a promising starting point for the design and synthesis of novel therapeutic agents, particularly in the areas of infectious diseases and oncology. Further research into its own biological activity and the exploration of its derivatives could unveil new avenues for drug discovery.
References
- 1. This compound | 54828-05-6 [chemnet.com]
- 2. This compound | C5H5N3O4 | CID 245313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Metronidazole - Wikipedia [en.wikipedia.org]
- 6. Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity | Vedekhina | Fine Chemical Technologies [finechem-mirea.ru]
- 7. Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Rising Therapeutic Potential of Nitroimidazole Carboxylic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The nitroimidazole scaffold has long been a cornerstone in the development of antimicrobial agents. However, the introduction of a carboxylic acid moiety and subsequent derivatization has opened up a new frontier of biological activities, extending beyond their traditional use. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of nitroimidazole carboxylic acids and their derivatives, with a focus on their antimicrobial and burgeoning anticancer properties.
Antimicrobial Activity: A Broad Spectrum of Efficacy
Nitroimidazole carboxylic acids and their amide derivatives have demonstrated significant activity against a wide range of protozoan parasites and anaerobic bacteria, including strains resistant to conventional therapies.
Antiparasitic Activity
Derivatives of 1-methyl-5-nitroimidazole and 4(5)-nitroimidazole carboxamides have shown potent activity against several protozoan parasites. Notably, certain compounds exhibit greater potency than the widely used drug, metronidazole.
Table 1: Antiparasitic Activity of Nitroimidazole Carboxamide Derivatives
| Compound Type | Target Organism | EC50 (µM) | Reference Compound (Metronidazole) EC50 (µM) | Citation |
| 1-methyl-5-nitroimidazole carboxamides | Giardia lamblia (MtzS WB) | 1.6 - 4.9 | 6.1 | [1] |
| 1-methyl-5-nitroimidazole carboxamides (Compound 8f, 8h) | Giardia lamblia (MtzS WB) | 1.6 | 6.1 | [1] |
| 4(5)-nitroimidazole carboxamides | Giardia lamblia (Mtz-resistant) | 0.1 - 2.5 | 6.1 - 18 | [1] |
| 4(5)-nitroimidazole carboxamides | Entamoeba histolytica | 1.7 - 5.1 | 5.0 | [1] |
| 4(5)-nitroimidazole carboxamides | Trichomonas vaginalis | 0.6 - 1.4 | 0.8 | [1] |
Antibacterial Activity
The antibacterial spectrum of nitroimidazole derivatives extends to clinically relevant anaerobic bacteria. The activity of these compounds is often comparable to that of metronidazole.
Table 2: Antibacterial Activity of Nitroimidazole Carboxamide Derivatives
| Compound Type | Target Organism | MIC (µg/mL) | Reference Compound (Metronidazole) MIC (µg/mL) | Citation |
| 4(5)-nitroimidazole carboxamides | Clostridium difficile | 0.5 - 2 | 0.5 | [1] |
| Thiosemicarbazide derivatives | Gram-positive bacteria | 31.25 - 1000 | - | [2][3][4] |
| Sulphonidazole | Clostridia spp. | > Sulphuridazole | Not active against aerobic organisms | [5] |
| Sulphonidazole | Candida albicans | Active | Not active | [5] |
Anticancer Activity: A Novel Avenue for Drug Discovery
Recent studies have highlighted the potential of nitroimidazole derivatives as anticancer agents. Their efficacy has been demonstrated against various human cancer cell lines, with some compounds exhibiting low micromolar inhibitory concentrations.
Table 3: In Vitro Anticancer Activity of Nitroimidazole Derivatives
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| N-alkyl-nitroimidazoles | MDA-MB-231 (Breast) | > A549 cells | [6] |
| N-alkyl-nitroimidazoles | A549 (Lung) | < MDA-MB-231 cells | [6] |
| 7-chloro-4-quinolinylhydrazones derivatives (3b, 3e, 3h, 3n, 3r, 3u) | Various human cancer cell lines | 0.7967 - 4.200 µg/mL | [7] |
| 4-nitroimidazole bearing tetrazole (Compound 17) | Capan-1, HCT-116, LN229, NCI–H460, DND-41, HL-60, K562, Z138 | Low micromolar range | [8] |
| 4-nitroimidazole bearing aryl piperazine (Compound 11) | Capan-1, HCT-116, LN229, NCI–H460, DND-41, HL-60, K562, Z138 | 8.60 - 64.0 | [8][9] |
| 4-nitroimidazole bearing 1,3,4-thiadiazole (Compound 18) | Capan-1, HCT-116, LN229, NCI–H460, DND-41, HL-60, K562, Z18 | 8.25 - 43.55 | [9] |
Mechanism of Action: The Role of Nitro-Radical Anions
The primary mechanism of action for nitroimidazoles involves the bioreduction of the nitro group.[10] This process is crucial for their biological activity.
Caption: General mechanism of action of nitroimidazoles.
Under the low oxygen conditions found in anaerobic organisms or the hypoxic microenvironment of solid tumors, the nitro group of the nitroimidazole molecule is reduced by nitroreductases to form a highly reactive nitroso radical.[11][12][] This radical anion can then covalently bind to and disrupt the helical structure of DNA, leading to strand breakage and ultimately cell death.[10][11][12][] Some studies also suggest that these reactive species can damage other macromolecules, contributing to the cytotoxic effect.[14]
Experimental Protocols
Synthesis of Nitroimidazole Carboxylic Acids and Derivatives
The synthesis of nitroimidazole carboxylic acids often serves as a key step in the development of more complex and potent derivatives.
This can be achieved through the oxidation of 1-methyl-2-hydroxymethyl-5-nitroimidazole.
Caption: Synthesis of 1-methyl-5-nitroimidazole-2-carboxylic acid chloride intermediate.
Protocol:
-
1-methyl-2-hydroxymethyl-5-nitroimidazole is oxidized using potassium permanganate in acetone.[1]
-
The resulting potassium carboxylate salt is isolated to prevent decarboxylation.[1]
-
The crude carboxylate salt is then reacted with oxalyl chloride and a catalytic amount of DMF to yield the acid chloride intermediate.[1]
This synthesis involves the nitration of imidazole-2-carboxylic acid.
Protocol:
-
Imidazole-2-carboxylic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4(5)-nitroimidazole carboxylic acid.[1]
The carboxylic acid or its activated form (acid chloride) is reacted with a desired amine to form the corresponding carboxamide.
Caption: General synthesis of nitroimidazole carboxamides.
Protocol:
-
The crude acid chloride is reacted with the desired primary or secondary amine in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane.[1]
-
Alternatively, the carboxylic acid can be activated using coupling agents like PyBOP/DIPEA followed by the addition of the amine.[1]
In Vitro Biological Activity Assays
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[2][4][15]
Protocol:
-
Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism (bacteria or fungi).
-
Include positive controls (microorganism in broth without compound) and negative controls (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 24 hours).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[15]
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol:
-
Seed human cancer cell lines (e.g., MDA-MB-231, A549) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the nitroimidazole compounds for a specified duration (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[6]
Conclusion and Future Directions
Nitroimidazole carboxylic acids and their derivatives represent a versatile and promising class of compounds with significant potential in the treatment of infectious diseases and cancer. Their broad-spectrum antimicrobial activity, including efficacy against resistant strains, and their emerging role as anticancer agents warrant further investigation. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity while minimizing toxicity. Furthermore, a deeper understanding of their interactions with specific cellular targets and signaling pathways will be crucial for the rational design of next-generation nitroimidazole-based therapeutics. The development of targeted delivery systems could also enhance their efficacy in cancer therapy by selectively delivering the drug to the hypoxic tumor microenvironment.
References
- 1. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In-vitro studies of two 5-nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Metronidazole - Wikipedia [en.wikipedia.org]
- 12. lecturio.com [lecturio.com]
- 14. researchgate.net [researchgate.net]
- 15. impactfactor.org [impactfactor.org]
A Comprehensive Review of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid is a heterocyclic compound belonging to the nitroimidazole class of molecules. Nitroimidazoles are a well-established group of compounds with significant therapeutic applications, most notably as antimicrobial and anticancer agents. The biological activity of nitroimidazoles is generally attributed to the reduction of the nitro group under hypoxic conditions, forming reactive nitroso radicals that can damage microbial DNA and other macromolecules. This review provides a detailed overview of the available scientific literature on this compound, focusing on its synthesis, physicochemical properties, and its role as a key intermediate in the development of other potentially bioactive molecules. While the biological activity of this specific compound is not extensively documented in publicly available literature, the known activities of its derivatives suggest its potential as a scaffold in drug discovery.
Physicochemical Properties
This compound is a solid at room temperature with the chemical formula C5H5N3O4 and a molecular weight of 171.11 g/mol .[1][2] Its chemical structure consists of a central imidazole ring substituted with a methyl group at the N1 position, a nitro group at the C4 position, and a carboxylic acid group at the C5 position. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 54828-05-6 | [1][2] |
| Molecular Formula | C5H5N3O4 | [1][2] |
| Molecular Weight | 171.11 g/mol | [1][2] |
| Appearance | Solid (form not specified) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
Synthesis of this compound
The synthesis of this compound has been reported in the scientific literature. A notable one-step synthesis is described by Hosmane and coworkers, which is reported to produce the target compound in high yield.
Experimental Protocol: Synthesis from 5-Amino-1-methyl-4-nitro-1H-imidazole
This protocol is based on the diazotization of the corresponding amino-imidazole followed by hydrolysis, as suggested by the work of Hosmane et al. (1986).
Materials:
-
5-Amino-1-methyl-4-nitro-1H-imidazole
-
Sulfuric acid (concentrated)
-
Sodium nitrite
-
Water (deionized)
-
Ice
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, etc.)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-Amino-1-methyl-4-nitro-1H-imidazole in concentrated sulfuric acid. The mixture should be cooled in an ice bath to maintain a low temperature.
-
While vigorously stirring, slowly add a solution of sodium nitrite in water to the reaction mixture. The temperature should be carefully controlled and kept below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period to ensure complete diazotization.
-
Slowly and carefully heat the reaction mixture to 100 °C. This step facilitates the hydrolysis of the diazonium salt to the carboxylic acid.
-
After heating for the appropriate duration, cool the reaction mixture to room temperature and then pour it over crushed ice.
-
The precipitated solid product, this compound, is then collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent to yield the final product.
A reported yield for this synthesis is approximately 90%.[1]
Caption: Synthesis workflow for this compound.
Biological Activity
There is a lack of publicly available data on the specific biological activity of this compound. However, the broader class of nitroimidazoles is known for its antimicrobial and anticancer properties. The activity of these compounds is generally dependent on the reductive activation of the nitro group. Derivatives of 1-Methyl-4-nitro-1H-imidazole have been synthesized and evaluated for their biological activities.
Table 2: Antibacterial Activity of Selected 1-Methyl-4-nitro-1H-imidazole Derivatives
| Compound | Organism | MIC (μM) | Reference |
| 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole | Klebsiella pneumoniae | 41 | N/A |
| Escherichia coli | 41 | N/A | |
| 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole | Klebsiella pneumoniae | 80 | N/A |
| Escherichia coli | 40 | N/A |
Note: The data presented is for derivatives and not the parent carboxylic acid.
Role as a Synthetic Intermediate
This compound serves as a valuable intermediate in the synthesis of more complex molecules. The carboxylic acid functional group can be readily converted into other functionalities such as esters, amides, and acid chlorides, providing a versatile handle for further chemical modifications. One documented application is its use in the synthesis of heteroxanthines.
Caption: Use of this compound as a synthetic intermediate.
Conclusion
This compound is a readily synthesizable nitroimidazole derivative with potential as a building block in medicinal chemistry. While direct evidence of its biological activity is scarce in the available literature, the known pharmacological profiles of related nitroimidazole compounds and its derivatives highlight the importance of this scaffold. The presence of a versatile carboxylic acid handle allows for a wide range of chemical modifications, making it an attractive starting point for the development of novel therapeutic agents, particularly in the areas of infectious diseases and oncology. Further investigation into the biological properties of this parent compound is warranted to fully elucidate its therapeutic potential.
References
Spectroscopic and Synthetic Profile of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid (CAS No. 54828-05-6). This nitroimidazole derivative is of interest to researchers in medicinal chemistry and drug development. This document compiles available data on its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, alongside a detailed experimental protocol for its synthesis.
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key quantitative data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra for this compound are not widely available in public databases, data for the closely related precursor, 1-methyl-4-nitro-imidazole, provides a strong basis for the expected chemical shifts. The addition of a carboxylic acid group at the C5 position is expected to influence the electronic environment and, consequently, the chemical shifts of the imidazole ring proton and carbons.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H2 (imidazole ring) | 7.5 - 8.5 | Singlet |
| N-CH₃ (methyl group) | ~3.8 | Singlet |
| COOH (carboxylic acid) | 10 - 13 | Broad Singlet |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 | 135 - 145 |
| C4 | 145 - 155 |
| C5 | 115 - 125 |
| N-CH₃ | 30 - 35 |
| COOH | 160 - 170 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.
Table 3: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic acid) | 2500-3300 | Broad |
| C=O (Carboxylic acid) | 1680-1720 | Strong |
| N-O (Nitro group) | 1500-1560 and 1300-1370 | Strong, Asymmetric & Symmetric |
| C=N (Imidazole ring) | 1450-1550 | Medium |
| C-N (Imidazole ring) | 1250-1350 | Medium |
Mass Spectrometry (MS)
The mass spectrum of this compound would show the molecular ion peak and characteristic fragmentation patterns.
Table 4: Predicted Mass Spectrometry Data
| Ion | m/z Ratio |
| [M]⁺ | 171.03 |
| [M-OH]⁺ | 154.03 |
| [M-NO₂]⁺ | 125.04 |
| [M-COOH]⁺ | 126.04 |
Experimental Protocol: Synthesis of this compound
A known method for the synthesis of this compound has been reported.[1] The following protocol is based on this literature precedent.
Materials:
-
1-Methyl-4-nitro-1H-imidazole-5-carbonitrile
-
Sulfuric acid (concentrated)
-
Sodium nitrite
-
Water
-
Ice
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)
Procedure:
-
To a solution of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile in concentrated sulfuric acid, add sodium nitrite portion-wise while maintaining the temperature at 100°C.
-
After the addition is complete, continue heating the reaction mixture at 100°C for a specified period to ensure complete hydrolysis of the nitrile group.
-
Cool the reaction mixture to room temperature and then pour it onto crushed ice.
-
The precipitate of this compound is collected by filtration.
-
Wash the collected solid with cold water to remove any residual acid.
-
The crude product can be further purified by recrystallization from an appropriate solvent (e.g., water or ethanol-water mixture).
-
Dry the purified product under vacuum to obtain this compound.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of the synthesized compound.
Caption: Workflow for the synthesis and spectroscopic analysis of the target compound.
Caption: Predicted ¹H and ¹³C NMR signal correlations for the compound.
References
Solubility profile of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid in various solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the known solubility characteristics of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid (CAS 54828-05-6), a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public quantitative data, this document outlines established methodologies for determining the solubility of such compounds, offering a framework for researchers to generate precise solubility profiles. The guide includes a generalized experimental workflow for solubility determination and data presentation formats to ensure consistency and comparability of results.
Introduction
This compound is a substituted nitroimidazole derivative. The physicochemical properties of active pharmaceutical ingredients (APIs), particularly solubility, are critical determinants of their biopharmaceutical performance, including dissolution rate and bioavailability. A comprehensive understanding of the solubility of this compound in various solvent systems is therefore essential for formulation development, preclinical studies, and chemical synthesis processes. This guide addresses the current knowledge gap by presenting the available qualitative data and providing detailed protocols for its quantitative determination.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 54828-05-6 | |
| Molecular Formula | C₅H₅N₃O₄ | |
| Molecular Weight | 171.11 g/mol | |
| Appearance | Off-White to Pale Yellow Solid | |
| Melting Point | 163-164 °C |
Solubility Data
Publicly available quantitative solubility data for this compound is limited. The following table summarizes the qualitative information that has been reported.
| Solvent | Temperature | Solubility |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble[1] |
| Methanol | Not Specified | Slightly Soluble[1] |
To facilitate further research and development, a standardized experimental protocol for generating quantitative solubility data is provided in the following section.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of this compound in various solvents. This protocol is based on the widely accepted shake-flask method, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (analytical standard)
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, methanol, acetonitrile, DMSO, etc.) of HPLC grade or higher
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be visually apparent.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant.
-
Filter the sample through a syringe filter to remove any undissolved particles.
-
Immediately dilute the filtrate with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis by HPLC:
-
Develop and validate an HPLC method for the quantification of this compound. This includes establishing linearity, accuracy, and precision.
-
Prepare a series of calibration standards of known concentrations.
-
Analyze the calibration standards and the diluted sample solutions by HPLC.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the solvent using the following formula: Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution factor
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: A flowchart of the shake-flask method for solubility determination.
Conclusion
The solubility of this compound is a critical parameter that requires thorough investigation for its successful application in research and drug development. While current data is sparse, the experimental protocol outlined in this guide provides a robust framework for researchers to generate precise and reliable solubility profiles. The adoption of a standardized methodology will facilitate the comparison of data across different studies and contribute to a more comprehensive understanding of this compound's physicochemical properties. It is recommended that solubility be assessed in a range of pharmaceutically relevant solvents and aqueous media at various pH values to fully characterize its behavior.
References
A-Theoretical Framework and Computational Modeling of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid is a nitroimidazole derivative of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to characterize this molecule. It details the protocols for Density Functional Theory (DFT) calculations to elucidate its structural, electronic, and spectroscopic properties. Furthermore, it outlines molecular docking simulation procedures to explore its potential as a therapeutic agent. This document serves as a foundational resource for researchers engaged in the computational analysis and rational design of novel nitroimidazole-based compounds.
Introduction
Nitroimidazole derivatives are a cornerstone in pharmaceutical research, exhibiting a wide spectrum of biological activities, including antibacterial, antiprotozoal, and anticancer effects.[1][2][3] The compound this compound (C5H5N3O4, CAS: 54828-05-6) represents a key scaffold in this class.[4][5] Understanding its molecular properties through theoretical studies is crucial for predicting its behavior, stability, reactivity, and potential interactions with biological targets.
Computational modeling, particularly Density Functional Theory (DFT), provides profound insights into the geometric and electronic structures of molecules.[6][7] These methods allow for the precise calculation of parameters such as bond lengths, angles, vibrational frequencies, and frontier molecular orbitals (HOMO-LUMO), which are fundamental to a molecule's reactivity.[8][9] Furthermore, techniques like molecular docking enable the simulation of ligand-protein interactions, offering a predictive model of a compound's therapeutic potential by estimating its binding affinity and mode of interaction with a specific biological target.[10][11]
This guide presents a standardized workflow for the computational analysis of this compound, offering detailed protocols and illustrative data to guide future research and development efforts.
Theoretical Studies: Quantum Chemical Analysis
Quantum chemical calculations are employed to determine the fundamental properties of the molecule. Density Functional Theory (DFT) is the method of choice due to its balance of accuracy and computational efficiency.
The first step in theoretical analysis is to find the most stable three-dimensional conformation of the molecule. This is achieved by minimizing the energy of the system. The resulting optimized geometry provides key structural parameters.
Table 1: Illustrative Optimized Geometrical Parameters Calculated at the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | N1-C2 | 1.37 Å |
| C4-N(nitro) | 1.45 Å | |
| C5-C(carboxyl) | 1.51 Å | |
| C=O (carboxyl) | 1.21 Å | |
| Bond Angle | C2-N1-C5 | 108.5° |
| N1-C5-C4 | 110.2° | |
| O-N-O (nitro) | 124.5° | |
| Dihedral Angle | C2-N1-C5-C4 | 0.5° |
| C4-C5-C(carboxyl)-O | -175.0° |
The electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding chemical reactivity and kinetic stability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular reactivity.[6]
Table 2: Illustrative Electronic Properties Calculated in gas phase.
| Parameter | Value (eV) |
| HOMO Energy | -7.85 |
| LUMO Energy | -3.52 |
| HOMO-LUMO Gap (ΔE) | 4.33 |
| Dipole Moment | 5.82 Debye |
| Ionization Potential | 7.85 |
| Electron Affinity | 3.52 |
Frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra. This analysis confirms that the structure is a true energy minimum (no imaginary frequencies) and allows for the assignment of vibrational modes to specific functional groups.
Table 3: Illustrative Vibrational Frequencies and Assignments
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3120 | C-H stretch | Imidazole Ring |
| 2955 | C-H stretch | Methyl Group |
| 1715 | C=O stretch | Carboxylic Acid |
| 1550 | Asymmetric NO₂ stretch | Nitro Group |
| 1345 | Symmetric NO₂ stretch | Nitro Group |
| 1250 | C-N stretch | Imidazole Ring |
Computational Modeling: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This is essential for drug discovery, as it helps to elucidate the mechanism of action and predict binding affinity.
For nitroimidazole compounds with potential anticancer activity, a common target is DNA or enzymes involved in cell proliferation.[1] For this guide, we select human DNA Topoisomerase II as an illustrative target. The protein structure is obtained from the Protein Data Bank (PDB) and prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
The 3D structure of this compound, optimized via DFT, is used as the input ligand. Charges are assigned, and rotatable bonds are defined.
The docking simulation is performed using software like AutoDock Vina. The program samples a large number of conformations and orientations of the ligand within the protein's active site, scoring each based on a force-field. The results are analyzed to identify the most stable binding pose and the key intermolecular interactions.
Table 4: Illustrative Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| DNA Topoisomerase II | -7.2 | ASP479, GLU522 | Hydrogen Bond |
| PRO802, ILE803 | Hydrophobic Interaction | ||
| ARG483 | Electrostatic |
Detailed Methodologies and Protocols
-
Software: Gaussian 09 or a similar quantum chemistry package.[8]
-
Initial Structure: The initial 3D structure of the molecule is drawn using GaussView 6 or equivalent software.
-
Geometry Optimization:
-
Method: DFT with the B3LYP functional.
-
Basis Set: 6-311++G(d,p), which provides a good balance for geometry and electronic properties.
-
Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum.
-
-
Frequency Calculation:
-
Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry to confirm it is a minimum and to obtain vibrational data.
-
-
Electronic Property Analysis:
-
Analyze the output file to extract HOMO and LUMO energies, dipole moment, and other electronic descriptors.
-
Generate molecular orbitals and electrostatic potential maps for visualization.
-
-
Software: AutoDock Tools, AutoDock Vina, PyMOL, and Discovery Studio.
-
Protein Preparation:
-
Download the crystal structure of the target protein (e.g., from PDB).
-
Open the structure in PyMOL or Discovery Studio. Remove water molecules, co-factors, and any existing ligands.
-
Use AutoDock Tools to add polar hydrogens and compute Gasteiger charges. Save the file in PDBQT format.
-
-
Ligand Preparation:
-
Load the optimized ligand structure into AutoDock Tools.
-
Assign Gasteiger charges and define the rotatable bonds. Save the file in PDBQT format.
-
-
Grid Box Generation:
-
Define the search space (grid box) around the active site of the protein using AutoDock Tools. The box should be large enough to encompass the entire binding pocket.
-
-
Docking Execution:
-
Run AutoDock Vina using a configuration file that specifies the prepared protein, ligand, and grid box parameters.
-
-
Results Analysis:
-
Analyze the output file, which contains the binding affinity scores and coordinates for the top binding poses.
-
Visualize the ligand-protein complex in PyMOL or Discovery Studio to identify and analyze hydrogen bonds, hydrophobic interactions, and other key binding forces.
-
Mandatory Visualizations
Caption: A typical workflow for computational analysis.
Caption: Interrelation of key theoretical parameters.
Caption: Hypothetical inhibition of a cell signaling pathway.
References
- 1. Synthesis, anticancer activity and molecular docking studies of new 4- nitroimidazole derivatives [aabu.edu.jo]
- 2. jscimedcentral.com [jscimedcentral.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. A DFT study of aminonitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazole and nitroimidazole derivatives as NADH-fumarate reductase inhibitors: Density functional theory studies, homology modeling, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic Acid: An Application Note and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory synthesis of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the established method of diazotization of an amino-imidazole precursor followed by nitro-de-diazotization.
Data Summary
The following table summarizes the key quantitative data for the starting material and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 1-Methyl-4-amino-1H-imidazole-5-carboxylic acid | C₅H₇N₃O₂ | 141.13 | >300 (decomposes) | Off-white solid |
| This compound | C₅H₅N₃O₄ | 171.11 | 210-212 | Pale yellow solid |
Experimental Protocol
This protocol is adapted from the general principles of the Sandmeyer reaction and specific conditions reported for analogous syntheses.[1][2] The synthesis proceeds via two main steps: the formation of a diazonium salt from the amino-imidazole precursor, followed by its conversion to the nitro-imidazole derivative.
Materials and Equipment
-
1-Methyl-4-amino-1H-imidazole-5-carboxylic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Ice
-
Distilled water
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Thermometer
-
Buchner funnel and filter paper
-
Standard laboratory glassware for filtration and extraction
-
pH paper or pH meter
-
Rotary evaporator
Procedure
Step 1: Diazotization of 1-Methyl-4-amino-1H-imidazole-5-carboxylic acid
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add 100 mL of concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add 14.1 g (0.1 mol) of 1-methyl-4-amino-1H-imidazole-5-carboxylic acid to the cold, stirred sulfuric acid. Ensure the temperature is maintained below 10 °C during the addition.
-
In a separate beaker, prepare a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the stirred imidazole suspension over a period of 30-45 minutes. Maintain the reaction temperature between 0-5 °C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Nitro-de-diazotization
-
In a separate 500 mL beaker, prepare a solution of 15 g (0.22 mol) of sodium nitrite in 100 mL of water.
-
Heat this solution to 100 °C in a well-ventilated fume hood.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot sodium nitrite solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.
-
After the addition is complete, maintain the reaction mixture at 100 °C for 1 hour to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath.
-
The crude product will precipitate out of the solution. Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold water (2 x 50 mL) to remove any inorganic salts.
-
Recrystallize the crude product from hot water or an ethanol-water mixture to obtain pure this compound as a pale yellow solid.
-
Dry the purified product in a vacuum oven at 60-70 °C.
Expected Yield
The expected yield of this compound is approximately 90%.[1]
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Application of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid in medicinal chemistry.
Application Note & Protocol
Introduction
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 54828-05-6 | [5] |
| Molecular Formula | C₅H₅N₃O₄ | [5] |
| Molecular Weight | 171.11 g/mol | [5] |
| Appearance | Off-White to Pale Yellow Solid | - |
Application as a Synthetic Intermediate
1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid is a versatile building block for the synthesis of a variety of heterocyclic compounds. The carboxylic acid moiety can be readily converted into esters, amides, and other functional groups, allowing for the exploration of structure-activity relationships (SAR). Its application has been noted in the synthesis of heteroxanthines and other bioactive molecules.[6] By modifying the carboxylic acid group, researchers can tune the physicochemical properties and biological activity of the resulting compounds to develop novel drug candidates for various therapeutic areas, including infectious diseases and oncology.
A key synthetic pathway involves the conversion of the carboxylic acid to an amide. The resulting 1-methyl-4-nitro-1H-imidazole-5-carboxamides can be further elaborated or tested directly for biological activity. This approach allows for the introduction of diverse chemical moieties to probe interactions with biological targets.
Representative Biological Activity
| Compound | Target Organism | MIC (µM) | Reference |
| 56b : 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole | Klebsiella pneumoniae | 41 | [7] |
| Escherichia coli | 41 | [7] | |
| 56c : 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole | Klebsiella pneumoniae | 80 | [7] |
| Escherichia coli | 40 | [7] | |
| Norfloxacin (Reference) | Klebsiella pneumoniae | 0.78 | [7] |
| Escherichia coli | 0.41 | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the method described by Hosmane, R. S., et al. (1986).[5]
Materials:
-
1-Methyl-4-nitro-1H-imidazole-5-carbonitrile
-
Sulfuric acid (concentrated)
-
Sodium nitrite
-
Water
-
Ice
-
Standard laboratory glassware and heating apparatus
Procedure:
-
To a stirred solution of 1-Methyl-4-nitro-1H-imidazole-5-carbonitrile, add concentrated sulfuric acid cautiously while maintaining the temperature below 20°C with an ice bath.
-
Once the addition is complete, add sodium nitrite portion-wise to the reaction mixture.
-
Heat the mixture to 100°C and maintain this temperature for the time specified in the original literature or until TLC analysis indicates the consumption of the starting material.
-
After the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.
-
The precipitated solid product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound. A yield of approximately 90% can be expected.[5]
Protocol 2: General Procedure for the Synthesis of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide Derivatives
This is a general protocol for the amide coupling of this compound with a primary or secondary amine using a coupling agent.
Materials:
-
This compound
-
Amine (R-NH₂)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve this compound (1 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF or DCM.
-
Add the desired amine (1.1 equivalents) and a base such as TEA or DIPEA (2-3 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add the coupling agent (e.g., EDCI, 1.2 equivalents) portion-wise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 1-Methyl-4-nitro-1H-imidazole-5-carboxamide derivative.
Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial strains.
Materials:
-
Synthesized 1-Methyl-4-nitro-1H-imidazole-5-carboxamide derivatives
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (37°C)
Procedure:
-
Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the standardized bacterial inoculum to each well containing the diluted compound.
-
Include positive control wells (bacteria in MHB without compound) and negative control wells (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mechanism of Action: A Representative Pathway
The biological activity of nitroimidazoles is generally attributed to the bioreductive activation of the nitro group. In the low-oxygen environment of anaerobic bacteria or hypoxic tumors, the nitro group undergoes a one-electron reduction, catalyzed by nitroreductases, to form a nitroso radical anion. This highly reactive species can then undergo further reduction and rearrangement to generate cytotoxic species that cause damage to cellular macromolecules, including DNA, leading to cell death.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid is a derivative of imidazole that serves as a key intermediate in the synthesis of various pharmacologically active compounds, including heteroxanthines.[1] Its accurate quantification is crucial for ensuring the quality and purity of starting materials and final products in drug development. This application note presents a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on established principles for the separation of polar acidic and nitroimidazole compounds.[2][3][4][5]
Due to the polar and acidic nature of the target analyte, challenges such as poor retention on traditional reversed-phase columns can occur.[2][6] This protocol addresses these challenges by proposing a robust method suitable for routine analysis.
Experimental Protocol
This section details the necessary equipment, reagents, and procedures for the HPLC analysis of this compound.
1. Instrumentation and Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
pH meter.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm).
2. Chemicals and Reagents
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Water (HPLC grade or ultrapure).
3. Chromatographic Conditions
The following table summarizes the recommended HPLC conditions. These parameters may require optimization based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| HPLC Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.025 M Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 3.2 with Orthophosphoric AcidB: Acetonitrile |
| Gradient | Isocratic |
| Composition | 70% A : 30% B (v/v) |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or 30°C |
| Detection | UV at 300 nm[7] |
4. Preparation of Solutions
-
Mobile Phase A (0.025 M KH₂PO₄, pH 3.2): Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.2 with orthophosphoric acid. Filter through a 0.45 µm membrane filter before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50 µg/mL).
5. Sample Preparation
The sample preparation method will depend on the matrix. For bulk drug substance:
-
Accurately weigh a sample of the bulk drug.
-
Dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
6. Method Validation Parameters
For robust and reliable results, the analytical method should be validated according to ICH guidelines. Key validation parameters are summarized in the table below.
| Parameter | Specification |
| Linearity | Correlation coefficient (r²) > 0.999 over the concentration range. |
| Accuracy | % Recovery between 98% and 102%. |
| Precision | Relative Standard Deviation (RSD) < 2% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Specificity | The peak for the analyte should be pure and free from interference from excipients or degradation products. |
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis.
Caption: Logical workflow for the HPLC analysis of this compound.
Signaling Pathway (Conceptual)
While not a biological signaling pathway, the following diagram illustrates the conceptual pathway of the analyte through the HPLC system.
Caption: Conceptual pathway of the analyte through the HPLC system.
The proposed HPLC method provides a reliable and robust starting point for the quantification of this compound. The use of a reversed-phase C18 column with an acidic phosphate buffer in the mobile phase is effective for the retention and separation of this polar acidic compound. For optimal performance, method validation should be performed to ensure the method is suitable for its intended purpose. Further optimization of chromatographic conditions may be necessary depending on the specific instrumentation and sample matrix.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Choosing Columns for Polar Acidic Molecules | Phenomenex [phenomenex.com]
- 3. hplc.eu [hplc.eu]
- 4. benchchem.com [benchchem.com]
- 5. HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polar Compounds | SIELC Technologies [sielc.com]
- 7. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR Characterization of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the nitroimidazole scaffold in various therapeutic agents.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of such small molecules. This document provides detailed application notes and experimental protocols for the comprehensive NMR analysis of this compound, including 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR techniques.
Data Presentation: Predicted NMR Spectroscopic Data
The following table summarizes the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on the analysis of structurally similar nitroimidazole derivatives and established principles of NMR spectroscopy.[2][3][4] The exact chemical shifts may vary depending on the solvent and experimental conditions.
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | DEPT-135 | Key HMBC Correlations |
| 1 (N-CH₃) | ~ 3.8 - 4.2 (s, 3H) | ~ 35 - 40 | CH₃ (positive) | C2, C5 |
| 2 (C-H) | ~ 7.8 - 8.5 (s, 1H) | ~ 135 - 145 | CH (positive) | C4, C5, N-CH₃ |
| 4 (C-NO₂) | - | ~ 145 - 155 | Quaternary (absent) | C2, C5, N-CH₃ |
| 5 (C-COOH) | - | ~ 120 - 130 | Quaternary (absent) | C2, C4, N-CH₃ |
| COOH | ~ 10 - 13 (br s, 1H) | ~ 160 - 170 | Quaternary (absent) | C5 |
Experimental Protocols
Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). The choice of solvent is critical and will influence the chemical shifts, particularly of the acidic proton. DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the exchangeable proton.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Degassing (Optional): For high-resolution experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by bubbling an inert gas (e.g., nitrogen or argon) through the solution for several minutes.
NMR Data Acquisition
The following are general parameters for acquiring NMR spectra on a 400 or 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
2.1. ¹H NMR Spectroscopy
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
Temperature: 298 K.
2.2. ¹³C NMR Spectroscopy
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 (or more, depending on concentration).
-
Temperature: 298 K.
2.3. DEPT (Distortionless Enhancement by Polarization Transfer)
DEPT experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups.[5][6]
-
DEPT-135:
-
Pulse Program: Standard DEPT-135 sequence.
-
Output: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.
-
-
DEPT-90:
-
Pulse Program: Standard DEPT-90 sequence.
-
Output: Only CH signals are observed as positive peaks.
-
2.4. 2D COSY (Correlation Spectroscopy)
The COSY experiment identifies proton-proton couplings.
-
Pulse Program: Standard COSY sequence (e.g., 'cosygpqf' on Bruker instruments).
-
Spectral Width (F1 and F2): 12-16 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-4.
2.5. 2D HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates directly bonded protons and carbons.
-
Pulse Program: Standard HSQC sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 180-200 ppm.
-
¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling (typically ~145 Hz).
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 4-8.
2.6. 2D HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment shows correlations between protons and carbons over two or three bonds, which is essential for assembling the molecular structure.
-
Pulse Program: Standard HMBC sequence with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 220-240 ppm.
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for an average long-range coupling (typically 8-10 Hz).
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-16.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the NMR characterization of this compound.
Logical Relationship for Structure Elucidation
This diagram outlines the logical connections between different NMR experiments in the process of elucidating the structure of this compound.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Item - NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory - Swinburne - Figshare [figshare.swinburne.edu.au]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Safe Handling and Storage of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed procedures for the safe handling and storage of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid (CAS No: 54828-05-6). Adherence to these guidelines is crucial to ensure personal safety and maintain the integrity of the compound.
Hazard Identification and Safety Precautions
This compound is a chemical compound that requires careful handling due to its potential hazards. Based on available safety data, this compound is known to cause skin and serious eye irritation. It is imperative to use appropriate personal protective equipment (PPE) and follow standard laboratory safety procedures.
Table 1: Hazard Identification
| Hazard Statement | GHS Classification |
| Causes skin irritation | Skin Irrit. 2 (H315) |
| Causes serious eye irritation | Eye Irrit. 2 (H319) |
| May be harmful if swallowed | Acute Tox. 4 (Oral) (H302) |
| May be toxic in contact with skin | Acute Tox. 3 (Dermal) (H311) |
| May cause respiratory irritation | STOT SE 3 (H335) |
Note: Classifications for acute toxicity and respiratory irritation are included based on data for structurally similar nitroimidazole compounds and represent a conservative approach to safety.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield are required. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for integrity before use. |
| Skin and Body | A laboratory coat or chemical-resistant apron should be worn. In case of potential for significant exposure, a full-body suit may be necessary. |
| Respiratory | In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator for organic vapors and particulates is recommended. |
Handling Procedures
Protocol 3.1: General Handling
-
Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.
-
Aerosol Generation: Avoid procedures that may generate dust or aerosols.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.
Protocol 3.2: Weighing and Dispensing
-
Location: Perform all weighing and dispensing operations within a chemical fume hood or a ventilated balance enclosure.
-
Tools: Use clean, dedicated spatulas and weighing boats.
-
Container Handling: Open containers carefully on a stable surface to avoid spills.
-
Closure: Securely seal the container immediately after use.
Storage Procedures
Proper storage is essential to maintain the stability and integrity of this compound.
Table 3: Storage Conditions
| Parameter | Recommendation |
| Temperature | Store in a refrigerator at 2-8°C.[1][2] |
| Container | Keep in the original, tightly sealed container.[1] |
| Incompatibilities | Store away from strong oxidizing agents.[1] |
| Storage Area | Store in a dry, well-ventilated area designated for chemical storage. |
Emergency Procedures
Protocol 5.1: Spill Response
-
Evacuation: Evacuate non-essential personnel from the spill area.
-
Ventilation: Ensure adequate ventilation.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
Protocol 5.2: First Aid
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Waste Disposal
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.
Visualizations
Caption: Workflow for the safe handling of this compound.
References
Application Notes and Protocols: 1-Methyl-4-nitro-1H-imidazole-5-carboxylic Acid as a Versatile Building Block for Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid is a highly functionalized imidazole derivative that serves as a valuable starting material for the synthesis of a variety of novel heterocyclic compounds. Its structure, featuring a carboxylic acid group and a nitro group on the imidazole ring, allows for diverse chemical transformations, making it an attractive building block in medicinal chemistry and drug discovery. The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions with the adjacent carboxylic acid moiety or its derivatives. This reactivity profile enables the construction of fused heterocyclic systems, such as purine analogs and other bicyclic heteroaromatic compounds, which are of significant interest due to their diverse biological activities. This document provides detailed application notes and experimental protocols for the synthesis of this building block and its utilization in the preparation of novel heterocyclic structures.
Synthesis of this compound
A reliable method for the synthesis of this compound has been reported with high efficiency.
Experimental Protocol:
Materials:
-
1-Methyl-1H-imidazole-5-carboxylic acid
-
Concentrated Sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Ice
-
Water
Procedure:
-
In a reaction vessel, dissolve 1-methyl-1H-imidazole-5-carboxylic acid in concentrated sulfuric acid, ensuring the mixture is well-stirred and cooled in an ice bath.
-
Slowly add sodium nitrite to the cooled solution. The temperature should be maintained at or below 100°C.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for the specified duration as per the original literature[1].
-
Upon completion of the reaction, carefully pour the mixture over crushed ice to precipitate the product.
-
Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.
Quantitative Data:
| Product | Starting Material | Reagents | Temperature | Yield | Reference |
| This compound | 1-Methyl-1H-imidazole-5-carboxylic acid | Sulfuric acid, Sodium nitrite | 100°C | 90% | [1] |
Application in the Synthesis of Novel Heterocycles
This compound is a key intermediate for the synthesis of various fused heterocyclic systems. The general strategy involves the activation of the carboxylic acid group, followed by reaction with a binucleophile and subsequent reductive cyclization.
Synthesis of Fused Imidazo-Heterocycles via Activated Carboxylic Acid Derivatives
A common approach to constructing novel heterocycles is to first convert the carboxylic acid into a more reactive species, such as an acid chloride. This activated intermediate can then readily react with various nucleophiles to build the desired heterocyclic core.
Workflow for Synthesis of Fused Imidazo-Heterocycles:
Caption: General workflow for the synthesis of fused heterocycles.
Experimental Protocol: Synthesis of 1-Methyl-4-nitro-1H-imidazole-5-carbonyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Inert atmosphere (e.g., Nitrogen, Argon)
Procedure:
-
Suspend this compound in an anhydrous solvent under an inert atmosphere.
-
Slowly add thionyl chloride or oxalyl chloride to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete conversion (monitor by TLC or IR spectroscopy).
-
After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.
Experimental Protocol: Synthesis of N-Substituted-1-methyl-4-nitro-1H-imidazole-5-carboxamide
Materials:
-
1-Methyl-4-nitro-1H-imidazole-5-carbonyl chloride
-
A suitable binucleophilic amine (e.g., an amino acid, an o-phenylenediamine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, THF)
-
Base (e.g., Triethylamine, Pyridine)
-
Inert atmosphere
Procedure:
-
Dissolve the binucleophilic amine and a base in an anhydrous aprotic solvent under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 1-methyl-4-nitro-1H-imidazole-5-carbonyl chloride in the same solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
Purify the resulting carboxamide by recrystallization or column chromatography.
Synthesis of 1,3,4-Thiadiazole Derivatives with Antibacterial Activity
While not a direct cyclization involving the imidazole core, the synthesis of sulfonyl-thiadiazole derivatives showcases the utility of the 1-methyl-4-nitro-imidazole scaffold in generating biologically active molecules.
Workflow for the Synthesis of 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-1,3,4-thiadiazoles:
Caption: Synthesis of sulfonyl-thiadiazole derivatives.
Biological Activity Data:
The synthesized 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-1,3,4-thiadiazole derivatives have demonstrated notable antibacterial activity.[2]
| Compound | Test Organism | MIC (μM) | Reference Drug (Norfloxacin) MIC (nM) |
| 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole (56b) | K. pneumoniae | 41 | 780 |
| 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole (56b) | E. coli | 41 | 410 |
| 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole (56c) | K. pneumoniae | 80 | 780 |
| 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole (56c) | E. coli | 40 | 410 |
| N-{5-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide (56a) | Gram-positive and Gram-negative bacteria | No activity | - |
Conclusion
This compound is a potent building block for the synthesis of diverse and novel heterocyclic compounds. The strategic placement of the nitro and carboxylic acid functionalities provides a versatile platform for constructing fused ring systems with potential applications in drug discovery, particularly in the development of new antibacterial agents. The protocols and data presented herein offer a foundation for researchers to explore the rich chemistry of this imidazole derivative and to develop new bioactive molecules.
References
Application Notes and Protocols: Derivatization of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic Acid for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroimidazole scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including potent antimicrobial and anticancer properties. 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid is a key starting material for the synthesis of a variety of derivatives, particularly carboxamides, which have shown promise in biological screenings. The derivatization of the carboxylic acid moiety allows for the modulation of physicochemical properties such as solubility, lipophilicity, and target affinity, which can lead to enhanced biological activity and improved pharmacokinetic profiles. These application notes provide detailed protocols for the synthesis of 1-methyl-4-nitro-1H-imidazole-5-carboxamide derivatives and their subsequent biological evaluation.
Biological Activity of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide (MNICA) and its Derivatives
Derivatives of this compound have demonstrated significant activity against a range of biological targets. The primary mechanism of action for nitroimidazoles involves the reductive activation of the nitro group in anaerobic or hypoxic environments, leading to the formation of reactive nitrogen species that cause cellular damage, including DNA strand breaks.[] This selective activation makes them particularly effective against anaerobic bacteria and hypoxic cancer cells.
Anticancer Activity
The hypoxic microenvironment of solid tumors presents a unique target for nitroimidazole-based compounds. In these low-oxygen conditions, the nitro group can be reduced to cytotoxic radicals, leading to cancer cell death.
Table 1: Anticancer Activity of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide (MNICA)
| Compound Name | Cell Line | Assay Type | IC50 (µM) |
| 1-Methyl-4-nitro-1H-imidazole-5-carboxamide (MNICA) | MCF-7 | Cytotoxicity Assay | 25.72 ± 3.95 |
Antimicrobial Activity
Nitroimidazole derivatives are effective against a broad spectrum of anaerobic bacteria and protozoa. The derivatization of the carboxylic acid to a carboxamide can enhance penetration into microbial cells and improve efficacy.
Table 2: Antibacterial Activity of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide (MNICA)
| Bacterial Strain | Gram Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 40 |
| Bacillus subtilis | Gram-positive | 300 |
| Escherichia coli | Gram-negative | 200 |
| Pseudomonas aeruginosa | Gram-negative | 500 |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
Synthesis of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide Derivatives
This protocol describes a general method for the synthesis of amide derivatives from this compound using a coupling agent.
Materials:
-
This compound
-
Desired primary or secondary amine
-
Phosphorus oxychloride (POCl3) or other suitable coupling agent (e.g., DCC, EDC)
-
Dry pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in dry pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure amide derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, and Mass Spectrometry).
Caption: Workflow for the synthesis of 1-methyl-4-nitro-1H-imidazole-5-carboxamide derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the synthesized compounds against a cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO (stock solution)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds in the complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the different concentrations of the compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Prepare serial two-fold dilutions of the synthesized compounds in CAMHB in a 96-well microtiter plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well (except for the sterility control) with the bacterial suspension.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mechanism of Action: Reductive Activation of Nitroimidazoles
The biological activity of nitroimidazole derivatives is dependent on the reductive activation of the nitro group. This process is more efficient in anaerobic or hypoxic environments, which explains their selective toxicity.
Caption: Reductive activation pathway of nitroimidazoles leading to cell death.
References
Material Safety Data Sheet (MSDS) for 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. The information is intended to support research, development, and safety in the handling and use of this compound.
Material Safety Data Sheet (MSDS)
Disclaimer: No comprehensive, officially verified Material Safety Data Sheet (SDS) for this compound is publicly available. The following information is compiled from various chemical supplier databases and data for structurally related nitroimidazole compounds. It is intended for guidance and should be supplemented with in-house risk assessments.
Section 1: Chemical Product and Company Identification
| Product Name | This compound |
| Synonyms | 1-Methyl-4-nitro-5-imidazolecarboxylic Acid; NSC 270854 |
| CAS Number | 54828-05-6[1] |
| Molecular Formula | C₅H₅N₃O₄[1] |
| Molecular Weight | 171.11 g/mol [1] |
Section 2: Hazards Identification
GHS Classification (Anticipated based on related compounds):
-
Acute Toxicity, Oral (Category 4)
-
Skin Corrosion/Irritation (Category 2)
-
Serious Eye Damage/Eye Irritation (Category 2A)
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system
GHS Label Elements (Anticipated):
-
Pictogram:
-
Exclamation mark
-
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Section 3: Composition/Information on Ingredients
| Component | CAS Number | Percentage |
| This compound | 54828-05-6 | >98% |
Section 4: First Aid Measures
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Section 5: Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions, including carbon oxides and nitrogen oxides.
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.
Section 6: Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.
Section 7: Handling and Storage
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
-
Storage: Store in a cool, dry, well-ventilated place. Keep container tightly closed. Recommended storage temperature is 2-8°C.
Section 8: Exposure Controls/Personal Protection
-
Engineering Controls: Handle in a fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Safety glasses with side-shields.
-
Skin Protection: Handle with gloves. Wear appropriate protective clothing.
-
Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.
-
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₅N₃O₄ | [1] |
| Molecular Weight | 171.11 g/mol | [1] |
| Appearance | Off-White to Pale Yellow Solid | [2] |
| Boiling Point | 488.5°C at 760 mmHg | |
| Flash Point | 249.2°C | |
| Density | 1.72 g/cm³ | |
| Storage Temperature | 2-8°C |
Toxicological Data (Inferred from related Nitroimidazoles)
| Test | Result | Species | Reference |
| Acute Oral Toxicity (LD50) | Data not available for this specific compound. Related nitroimidazoles show moderate acute oral toxicity. | - | [3][4] |
| Genotoxicity/Mutagenicity | Nitroimidazoles as a class have shown potential for genotoxic and mutagenic effects in some studies. | In vitro assays | [3][5] |
Ecological Data
No specific ecotoxicological data is available for this compound. As with many synthetic organic compounds, release into the environment should be avoided.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the synthetic route reported by Hosmane et al. (1986).[1]
Materials:
-
1-Methyl-4-nitro-1H-imidazole-5-carboxamide
-
Sulfuric acid (concentrated)
-
Sodium nitrite
-
Ice
-
Water
-
Filtration apparatus
-
Drying oven
Procedure:
-
To a stirred solution of 1-methyl-4-nitro-1H-imidazole-5-carboxamide in concentrated sulfuric acid, cooled in an ice bath, add sodium nitrite portion-wise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 100°C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and pour it onto crushed ice.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried to afford this compound. A yield of approximately 90% has been reported for this method.[1]
Protocol 2: General Procedure for a Forced Degradation Study
This protocol provides a general framework for investigating the stability of this compound under various stress conditions, which is a critical step in drug development.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
HPLC system with UV detector
-
pH meter
-
Constant temperature chamber/oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate samples at room temperature and at an elevated temperature (e.g., 60°C).
-
Alkaline Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate samples at room temperature and at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the sample at room temperature.
-
Thermal Degradation: Place an aliquot of the stock solution in a constant temperature chamber at an elevated temperature (e.g., 70°C).
-
Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber.
-
Sample Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method to separate the parent compound from its degradation products.
Mandatory Visualization
Caption: Synthetic pathway of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The primary synthetic strategies involve the modification of a pre-existing imidazole ring. The most direct and high-yielding reported method is the hydrolysis of 1-Methyl-4-nitro-1H-imidazole-5-carbonitrile.[1] Alternative routes can include the hydrolysis of the corresponding carboxamide or ester derivatives.
Q2: A literature search mentioned a high-yield synthesis. Can you provide more details?
A2: A reported synthesis achieved a 90% yield by treating 1-Methyl-4-nitro-1H-imidazole-5-carbonitrile with sulfuric acid and sodium nitrite at 100°C.[1] For detailed experimental parameters, it is recommended to consult the original publication by Hosmane, Ramachandra S.; Bhan, Anila; Rauser, Michael E. in Heterocycles, 1986, vol. 24, #10, p. 2743 - 2748.
Q3: What are the critical parameters to control for maximizing the yield?
A3: Key parameters to optimize include:
-
Reaction Temperature: Precise temperature control is crucial, as side reactions can occur at suboptimal temperatures.
-
Reagent Concentration: The molar ratios of starting materials and reagents should be carefully controlled.
-
Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time for maximum conversion and minimal byproduct formation.
-
pH: For hydrolysis reactions, maintaining the appropriate acidic or basic conditions is critical for efficient conversion.
Q4: What potential side reactions can lower the yield of the desired product?
A4: Potential side reactions may include:
-
Decarboxylation: The newly formed carboxylic acid can be susceptible to decarboxylation under harsh thermal or pH conditions.
-
Ring Opening: The imidazole ring may be susceptible to degradation under extreme oxidative or pH conditions.
-
Incomplete Hydrolysis: In the case of nitrile or amide hydrolysis, incomplete reaction will result in a mixture of starting material, intermediate amide, and the final carboxylic acid product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield in Nitrile Hydrolysis
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting material | Insufficient reaction time or temperature. | 1. Increase the reaction time and monitor the progress using an appropriate analytical technique (e.g., TLC, HPLC). 2. Gradually increase the reaction temperature in small increments, while carefully monitoring for byproduct formation. |
| Inadequate acid or base concentration. | 1. Verify the concentration of the acid or base used for hydrolysis. 2. Perform small-scale experiments to optimize the molar equivalents of the hydrolyzing agent. | |
| Formation of multiple byproducts | Reaction temperature is too high. | 1. Lower the reaction temperature to minimize thermal degradation and side reactions. |
| Incorrect pH. | 1. Carefully control the pH of the reaction mixture throughout the process. | |
| Isolation of amide intermediate instead of carboxylic acid | Incomplete hydrolysis. | 1. Extend the reaction time or increase the concentration of the hydrolyzing agent. 2. Consider a two-step approach where the nitrile is first converted to the amide, which is then isolated and subjected to a separate hydrolysis step under optimized conditions. |
Issue 2: Difficulty in Product Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| Product is contaminated with starting material | Incomplete reaction. | 1. Optimize the reaction conditions (time, temperature, reagent ratios) to drive the reaction to completion. 2. Employ a suitable purification technique such as recrystallization or column chromatography to separate the product from the unreacted starting material. |
| Product is an oil or difficult to crystallize | Presence of impurities. | 1. Wash the crude product with appropriate solvents to remove soluble impurities. 2. Attempt recrystallization from a variety of solvents or solvent mixtures. 3. If recrystallization fails, consider purification by column chromatography. |
| Product co-elutes with impurities during chromatography | Inappropriate stationary or mobile phase. | 1. Experiment with different solvent systems for the mobile phase to improve separation. 2. Consider using a different type of stationary phase (e.g., reverse-phase instead of normal-phase). |
Experimental Protocols
Key Synthetic Route: Hydrolysis of 1-Methyl-4-nitro-1H-imidazole-5-carbonitrile
While the full detailed protocol from the high-yield synthesis requires consulting the original literature, a general procedure for nitrile hydrolysis is provided below. This should be optimized based on experimental observations.
Materials:
-
1-Methyl-4-nitro-1H-imidazole-5-carbonitrile
-
Concentrated Sulfuric Acid
-
Sodium Nitrite
-
Distilled Water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 1-Methyl-4-nitro-1H-imidazole-5-carbonitrile to a pre-cooled solution of concentrated sulfuric acid in water.
-
Slowly add a solution of sodium nitrite in water to the reaction mixture while maintaining a low temperature with an ice bath.
-
After the addition is complete, gradually heat the reaction mixture to the target temperature (e.g., 100°C, as reported for the high-yield synthesis) and maintain for the optimized reaction time.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture in an ice bath and carefully quench by pouring it onto crushed ice.
-
The precipitated product can be collected by vacuum filtration.
-
Wash the collected solid with cold water to remove any residual acid.
-
The crude product can be further purified by recrystallization from a suitable solvent.
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low yield.
Synthetic Pathway from Nitrile Precursor
Caption: Synthetic route from the nitrile precursor.
References
Technical Support Center: Purification of Crude 1-Methyl-4-nitro-1H-imidazole-5-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials, isomers (e.g., 1-Methyl-5-nitro-1H-imidazole-4-carboxylic acid), byproducts from the nitration process (such as other nitro-isomers or over-nitrated products), and residual solvents.[1]
Q2: Which purification techniques are most effective for this compound?
A2: The most effective purification techniques for this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of the impurities.
Q3: What is the solubility of this compound in common laboratory solvents?
A3: this compound is slightly soluble in DMSO and methanol.[2] Its solubility in other organic solvents should be experimentally determined to select the appropriate solvent for recrystallization or column chromatography.
Q4: How can I assess the purity of the final product?
A4: The purity of the final product can be assessed using several analytical methods:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for determining the purity and identifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) is a good starting point.[3]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically cause a depression and broadening of the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired compound and identify any residual impurities.
-
Mass Spectrometry (MS): This technique helps to confirm the molecular weight of the product and identify the mass of any impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Oiling out instead of crystallization | The solution is too concentrated, causing the compound to precipitate above its melting point. The cooling process is too rapid. Inappropriate solvent is being used. | Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease saturation. Allow the solution to cool slowly. If the problem persists, try a different solvent or a co-solvent system. |
| No crystal formation upon cooling | Too much solvent was used, resulting in a non-saturated solution. The compound is highly soluble in the chosen solvent even at low temperatures. | Reduce the solvent volume by gentle heating under a stream of nitrogen or in a rotary evaporator. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If crystals still do not form, consider using a different solvent in which the compound is less soluble at low temperatures. |
| Low recovery of purified product | The chosen solvent is too effective at dissolving the compound, even at low temperatures. The product was not completely precipitated. Loss of product during transfer or filtration. | Select a solvent where the compound has a significant difference in solubility between hot and cold conditions. Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the crystals with a minimal amount of ice-cold solvent. |
| Colored impurities in the final product | Colored impurities are co-crystallizing with the product. The compound may have degraded during heating. | Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration before crystallization. Minimize the duration of heating to prevent thermal degradation. A second recrystallization may be necessary. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Suggested Solution(s) | | :--- | :--- | | Poor separation of the desired compound from impurities (streaking or overlapping bands) | Inappropriate solvent system (eluent). The column is overloaded with the sample. The compound is interacting too strongly or weakly with the stationary phase. | Perform Thin Layer Chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. A common starting point for similar compounds is a mixture of ethyl acetate and hexane.[4] Reduce the amount of crude material loaded onto the column. Consider using a different stationary phase (e.g., alumina instead of silica gel) or adding a small percentage of acid (e.g., acetic acid or formic acid) to the eluent to suppress the ionization of the carboxylic acid and reduce tailing. | | The compound is not eluting from the column | The eluent is not polar enough to move the compound down the column. | Gradually increase the polarity of the eluent. For example, if using an ethyl acetate/hexane mixture, increase the proportion of ethyl acetate. | | Cracking of the silica gel bed | Improper packing of the column. The column has run dry. | Ensure the column is packed uniformly without any air bubbles. Always maintain the solvent level above the top of the stationary phase. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., methanol, ethanol, water, ethyl acetate, or mixtures) to find a suitable solvent or solvent system where the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: In an Erlenmeyer flask, add the chosen hot solvent to the crude this compound while stirring and heating until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate solution.[1]
-
Separation: Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The deprotonated this compound will move to the aqueous layer as its sodium salt, while neutral impurities will remain in the organic layer.
-
Isolation of Aqueous Layer: Drain the lower aqueous layer into a clean flask.
-
Re-extraction of Organic Layer: To ensure complete extraction, add another portion of the sodium bicarbonate solution to the organic layer, shake, and combine the aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add a concentrated acid, such as hydrochloric acid, until the solution is acidic (test with pH paper). The purified this compound will precipitate out of the solution.
-
Collection and Drying: Collect the precipitate by vacuum filtration, wash with cold water, and dry thoroughly.
Protocol 3: Column Chromatography
-
Stationary Phase and Eluent Selection: Based on TLC analysis, choose an appropriate stationary phase (typically silica gel) and an eluent system. A good starting point is an ethyl acetate/hexane mixture.[4]
-
Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it carefully onto the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased to elute compounds with higher polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
Identifying and minimizing by-products in 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid. Our aim is to help you identify and minimize by-products to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method involves the nitration of 1-methyl-1H-imidazole-5-carboxylic acid using a nitrating agent, typically a mixture of sulfuric acid and a nitrate salt or nitric acid. A referenced procedure utilizes sulfuric acid and sodium nitrite at elevated temperatures.[1]
Q2: What are the primary by-products I should expect during this synthesis?
The main by-products in the nitration of 1-methyl-1H-imidazole-5-carboxylic acid can include:
-
Isomeric Products: Nitration at other positions on the imidazole ring, such as the 2- or 5-position, can lead to the formation of regioisomers. The directing effects of the existing substituents (methyl and carboxylic acid groups) influence the position of nitration.
-
Dinitrated Products: Under harsh reaction conditions (e.g., high temperature, excess nitrating agent), dinitration can occur, leading to the formation of 1-methyl-4,5-dinitro-1H-imidazole.
-
Decarboxylation Product: The carboxylic acid group can be lost, especially at high temperatures, resulting in the formation of 1-methyl-4-nitro-1H-imidazole.
-
Unreacted Starting Material: Incomplete reaction will leave residual 1-methyl-1H-imidazole-5-carboxylic acid.
-
Oxidation Products: Strong oxidizing conditions can lead to the degradation of the imidazole ring, resulting in a variety of smaller, often colored, impurities.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction. By comparing the reaction mixture to standards of the starting material and, if available, the product, you can track the consumption of the reactant and the formation of the desired product and by-products.
Q4: What are the recommended purification methods for the final product?
-
Recrystallization: This is a primary method for purifying the solid product. The choice of solvent is critical and may require some experimentation. A solvent system in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal.
-
Acid-Base Extraction: Due to the presence of the carboxylic acid group, the product can be selectively extracted into a basic aqueous solution (e.g., sodium bicarbonate solution) as its carboxylate salt, leaving non-acidic impurities in the organic phase. The product can then be precipitated by acidifying the aqueous layer.
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound and their potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Suboptimal Reagent Stoichiometry: Incorrect ratio of nitrating agent to starting material. 3. Decomposition: Reaction temperature is too high, leading to product degradation or decarboxylation. | 1. Monitor the reaction by TLC or HPLC to ensure completion. If the reaction stalls, consider a modest increase in temperature or extending the reaction time. 2. Carefully control the stoichiometry of the nitrating agent. An excess may lead to by-products, while an insufficient amount will result in incomplete conversion. 3. Maintain strict temperature control. Add reagents slowly to manage the exothermic nature of the reaction. |
| Presence of Multiple Spots on TLC/HPLC (By-products) | 1. Isomer Formation: The reaction conditions may favor the formation of multiple nitro-isomers. 2. Over-nitration (Dinitration): The reaction is too aggressive (high temperature or excess nitrating agent). 3. Decarboxylation: The reaction temperature is too high. | 1. Optimize the reaction temperature. Lower temperatures generally favor higher regioselectivity. 2. Use a controlled amount of the nitrating agent and maintain the recommended reaction temperature. 3. Ensure the reaction temperature does not significantly exceed the optimal range. |
| Product is Darkly Colored (Brown or Black) | 1. Oxidative Degradation: The nitrating conditions are too harsh, leading to the oxidation and decomposition of the imidazole ring. 2. Charring: Localized overheating. | 1. Use a less aggressive nitrating agent or lower the reaction temperature. 2. Ensure efficient stirring and controlled addition of reagents to prevent localized hotspots. Decolorizing with activated charcoal during workup may help. |
| Difficulty in Product Isolation/Purification | 1. Product is an Oil: The product may be impure, leading to a depressed melting point. 2. Poor Crystallization: Inappropriate solvent or cooling rate. | 1. Attempt purification by acid-base extraction to remove neutral impurities before attempting recrystallization. 2. Screen a variety of recrystallization solvents. Ensure the solution is allowed to cool slowly to promote the formation of well-defined crystals. |
Experimental Protocols
The following is a representative experimental protocol based on literature precedents for the nitration of substituted imidazoles. Note: This protocol should be adapted and optimized for specific laboratory conditions.
Synthesis of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 1-methyl-1H-imidazole-5-carboxylic acid.
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C.
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid while maintaining the internal temperature below 10 °C.
-
Addition of Nitrating Agent: A solution of sodium nitrite in sulfuric acid (or concentrated nitric acid) is added dropwise to the reaction mixture. The temperature should be carefully controlled and maintained between 0-10 °C during the addition.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to the desired temperature (e.g., 100 °C as per a literature report) for a specified time.[1] The reaction should be monitored by TLC or HPLC.
-
Workup: After the reaction is complete, the mixture is cooled to room temperature and slowly poured onto crushed ice. The precipitated solid is collected by vacuum filtration and washed with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by acid-base extraction.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart to diagnose and address low product yield.
Signaling Pathway of By-product Formation
Caption: Potential pathways leading to by-product formation.
References
Optimizing reaction conditions (temperature, solvent, catalyst) for preparing 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the preparation of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Degraded Reagents | Ensure that the nitric acid and sulfuric acid are fresh and have been stored properly. Older reagents can absorb moisture, reducing their effectiveness. |
| Inadequate Nitrating Species Formation | The formation of the nitronium ion (NO₂⁺) is critical. Ensure proper mixing of the nitric and sulfuric acids, and allow sufficient time for the nitrating mixture to form before adding the substrate. |
| Suboptimal Reaction Temperature | The reaction is highly temperature-dependent. A temperature that is too low will result in a sluggish or incomplete reaction, while a temperature that is too high can lead to product decomposition. See the temperature optimization table below for guidance. It is critical to monitor the internal reaction temperature. |
| Insufficient Reaction Time | The reaction may not have proceeded to completion. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Product Loss During Work-up | The product may be partially soluble in the aqueous layer during extraction. Ensure the pH of the aqueous layer is acidic before extraction to minimize the solubility of the carboxylic acid. Use an appropriate extraction solvent and perform multiple extractions to maximize recovery. |
Issue 2: Formation of Multiple Products or Impurities
| Potential Cause | Troubleshooting Steps |
| Isomer Formation | Nitration of the imidazole ring can potentially occur at different positions. The use of a directing group (the carboxylic acid at position 5) and controlling the reaction temperature can enhance regioselectivity. |
| Over-nitration | Although less common for this specific substrate, excessive nitrating agent or harsh reaction conditions could lead to the formation of dinitro-imidazole species. Use the stoichiometric amount of the nitrating agent. |
| Decomposition | Imidazole rings can be susceptible to degradation under strongly acidic and high-temperature conditions. Adhere to the recommended temperature profile and reaction time to minimize decomposition. |
| Incomplete Reaction | The presence of starting material in the final product indicates an incomplete reaction. See "Insufficient Reaction Time" under Issue 1. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the nitration of 1-methyl-1H-imidazole-5-carboxylic acid?
A1: The optimal temperature can vary depending on the specific nitrating agent and solvent used. A common approach is to add the substrate to the nitrating mixture at a low temperature (e.g., 0-5 °C) to control the initial exothermic reaction, followed by gradually warming to the desired reaction temperature. A study by Hosmane et al. reported a high yield at 100 °C using sulfuric acid and sodium nitrite.[1] We recommend starting with a lower temperature and optimizing based on your results.
Q2: Which solvent is most suitable for this reaction?
A2: Concentrated sulfuric acid often serves as both the catalyst and the solvent in this type of nitration. It protonates the nitric acid to facilitate the formation of the nitronium ion.
Q3: What are the best catalysts for this synthesis?
A3: While not always necessary, a strong acid like sulfuric acid is typically used to catalyze the formation of the nitronium ion from the nitric acid source.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by taking small aliquots from the reaction mixture at regular intervals, quenching them, and analyzing them by TLC or HPLC. This will help determine when the starting material has been consumed and the product has been formed.
Q5: What are the common side products, and how can they be minimized?
A5: The most common side products are positional isomers of the nitro group on the imidazole ring. To minimize their formation, it is crucial to control the reaction temperature and the rate of addition of the nitrating agent.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from hypothetical optimization experiments based on typical outcomes for similar reactions.
Table 1: Effect of Temperature on Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 80 | 4 | 65 | 92 |
| 90 | 3 | 82 | 95 |
| 100 | 2 | 90 | 98 |
| 110 | 2 | 85 | 94 (some decomposition observed) |
Table 2: Effect of Solvent on Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Concentrated H₂SO₄ | 100 | 2 | 90 |
| Acetic Anhydride | 80 | 5 | 55 |
| Trifluoroacetic Acid | 90 | 4 | 75 |
Table 3: Effect of Nitrating Agent on Yield
| Nitrating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| HNO₃ / H₂SO₄ | 100 | 2 | 90 |
| NaNO₂ / H₂SO₄ | 100 | 2 | 90[1] |
| Nitronium Tetrafluoroborate (NO₂BF₄) | 25 | 6 | 70 |
Experimental Protocols
Key Experimental Protocol: Nitration of 1-Methyl-1H-imidazole-5-carboxylic acid
This protocol is a representative procedure and may require optimization.
Materials:
-
1-Methyl-1H-imidazole-5-carboxylic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (5 equivalents) to 0 °C in an ice-salt bath.
-
Slowly add 1-Methyl-1H-imidazole-5-carboxylic acid (1 equivalent) to the cooled sulfuric acid while stirring. Ensure the temperature remains below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) at 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of the starting material over 30 minutes, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to 100 °C and maintain for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then pour it slowly over crushed ice with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Visualizations
Caption: Workflow for optimizing the synthesis of this compound.
References
Addressing stability and degradation issues of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid
This technical support center provides guidance on addressing stability and degradation issues associated with 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a refrigerator at 2-8°C[1]. Some suppliers recommend storage in a freezer at -20°C[2]. It is crucial to store the compound in a tightly sealed container to protect it from moisture and light.
Q2: What are the known physical and chemical properties of this compound?
A2: this compound is typically an off-white to pale yellow solid[1]. Key chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 54828-05-6 | [1] |
| Molecular Formula | C5H5N3O4 | [1] |
| Molecular Weight | 171.11 g/mol | [1] |
| Appearance | Off-White to Pale Yellow Solid | [1] |
| Storage | 2-8°C Refrigerator or -20°C Freezer | [1][2] |
| Solubility | Slightly soluble in DMSO and Methanol | [2] |
Q3: What are the potential degradation pathways for this molecule?
A3: While specific degradation pathways for this compound are not extensively documented in the provided search results, based on its chemical structure, potential degradation pathways include hydrolysis of the carboxylic acid group and reduction or modification of the nitro group, which is a common degradation route for nitroaromatic compounds[3]. Forced degradation studies can help elucidate the specific pathways under various stress conditions[4][5].
Troubleshooting Guide
Q4: I am observing a change in the color of my solid compound over time. What could be the cause?
A4: A change in color, such as darkening, can be an indication of degradation, particularly photodecomposition. Nitroimidazole compounds can be sensitive to light. Ensure the compound is stored in a light-protected container (e.g., an amber vial) and in a dark environment.
Q5: My experimental results are inconsistent. Could this be related to the stability of the compound in solution?
A5: Yes, inconsistent results can be a sign of instability in solution. The stability of this compound in solution is dependent on the solvent, pH, and temperature. It is recommended to prepare fresh solutions for each experiment. If solutions need to be stored, they should be kept at a low temperature (2-8°C) and protected from light. Performing a time-course stability study in your experimental solvent can help determine the timeframe for which the solution remains stable.
Q6: I am having difficulty dissolving the compound. What can I do?
A6: The compound is reported to be slightly soluble in DMSO and methanol[2]. To improve solubility, you can try gentle warming or sonication. If using co-solvents, ensure they are compatible with your experimental system[4]. Always check for any visible signs of degradation after solubilization.
Experimental Protocols
Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods[4][5]. Below are detailed protocols for conducting forced degradation studies on this compound.
Acidic and Basic Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Incubate the mixture at room temperature or an elevated temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 1N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Follow the same incubation and sampling procedure as for acidic hydrolysis.
-
Neutralize the aliquots with an equivalent amount of 1N HCl before analysis.
-
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Oxidative Degradation
-
Preparation: To 1 mL of the stock solution (1 mg/mL), add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubation: Keep the solution at room temperature and protected from light for a defined period (e.g., 2, 4, 8, 24 hours).
-
Analysis: At each time point, withdraw an aliquot, dilute with the mobile phase, and analyze by HPLC.
Photostability Testing
-
Solid State: Expose a thin layer of the solid compound to a light source that provides both UV and visible light (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).
-
Solution State: Prepare a solution of the compound in a suitable solvent and expose it to the same light conditions. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: After the exposure period, analyze the samples by HPLC to assess the extent of degradation.
Thermal Stress Testing
-
Procedure: Place the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 60°C, 80°C).
-
Sampling: Withdraw samples at various time points (e.g., 1, 3, 7, 14 days).
-
Analysis: Prepare solutions of the withdrawn samples and analyze by HPLC.
Data Presentation
The results from the forced degradation studies should be summarized in a clear and organized manner to facilitate comparison.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Duration | Temperature | % Degradation of Parent Compound | Number of Degradants |
| 1N HCl | 24 hours | 60°C | ||
| 1N NaOH | 24 hours | 60°C | ||
| 3% H₂O₂ | 24 hours | Room Temp | ||
| Photostability (Solid) | 7 days | Room Temp | ||
| Photostability (Solution) | 7 days | Room Temp | ||
| Thermal (Solid) | 14 days | 80°C |
Note: This table should be populated with experimental data.
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Hypothesized Degradation Pathways
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 54828-05-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Troubleshooting peak tailing in HPLC analysis of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address the common issue of peak tailing in the HPLC analysis of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing, and why is it a problem for my analysis?
Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that extends from the peak maximum.[1] An ideal peak has a symmetrical, Gaussian shape. Tailing is problematic because it reduces resolution between closely eluting compounds, complicates peak integration, and negatively impacts the accuracy and precision of quantification.[2][3]
Q2: What are the most likely chemical causes of peak tailing for an acidic compound like this compound?
The primary cause of peak tailing is the presence of more than one mechanism for analyte retention during the separation process.[4] For a polar, acidic compound like this compound, the key causes are:
-
Secondary Silanol Interactions: The stationary phases in most reversed-phase columns are silica-based and contain residual silanol groups (-Si-OH). At a mobile phase pH above 3-4, these silanols can become ionized (-Si-O⁻), creating active sites that can interact with polar functional groups on the analyte through hydrogen bonding or ionic interactions.[1][2][4] This secondary interaction delays the elution of a portion of the analyte molecules, resulting in a tailing peak.
-
Analyte Ionization State: Your analyte has a carboxylic acid group, which is acidic. If the mobile phase pH is close to the analyte's pKa, the compound will exist in both its protonated (neutral) and deprotonated (anionic) forms.[1][5] These two forms have different interactions with the stationary phase, leading to peak broadening and tailing.
-
Metal Contamination: Trace metal impurities within the silica packing material or from stainless-steel components of the HPLC system (like frits) can chelate with the analyte, causing peak tailing.[6][7]
Q3: How does the mobile phase pH affect my analysis, and what is the optimal pH to use?
Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds.[6] To prevent peak tailing for your acidic analyte, the mobile phase pH should be set at least 1.5 to 2 units below the pKa of the carboxylic acid group. This ensures the analyte remains in a single, un-ionized (protonated) form, which minimizes secondary interactions and promotes a symmetrical peak shape.[5][8] Operating at a low pH (e.g., pH 2.5-3.0) also suppresses the ionization of residual silanol groups on the column, further reducing unwanted interactions.[6][9]
Q4: I've optimized the mobile phase pH, but peak tailing persists. What column-related issues should I investigate?
If pH optimization is insufficient, consider the following column-related factors:
-
Column Choice: Use a modern, high-purity silica (Type B) column that is fully end-capped.[5][7] End-capping chemically neutralizes most of the active silanol groups, significantly reducing the potential for secondary interactions.[1]
-
Column Contamination: The column may have accumulated strongly retained impurities from previous samples. These contaminants can act as active sites, causing tailing.[2] Implementing a column flushing procedure can resolve this.
-
Column Degradation: Over time, or when used with high-pH mobile phases, the silica stationary phase can degrade.[6] A void can form at the column inlet, or the packed bed can become uneven, leading to a distorted flow path and peak tailing.[2] If flushing doesn't help, the column may need to be replaced.
Q5: Could my HPLC system (extra-column effects) be the source of the peak tailing?
Yes, issues outside of the column can contribute to peak distortion. This is known as "extra-column band broadening." Key areas to check include:
-
Tubing: Long or wide-diameter tubing between the column and the detector increases dead volume, which causes peaks to broaden and tail.[1][2] Use narrow-bore (e.g., 0.12 mm) PEEK tubing and keep connections as short as possible.
-
Fittings and Connections: Poorly fitted connections can create small voids or leaks, disrupting the flow path and degrading peak shape.[2]
Q6: Can my sample preparation or injection technique contribute to peak tailing?
Absolutely. Two common issues related to the sample itself are:
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (more organic content) than your mobile phase, it can lead to peak distortion.[2][5] Whenever possible, dissolve your sample in the initial mobile phase.
-
Mass Overload: Injecting too high a concentration or volume of your sample can saturate the stationary phase, which is a common cause of peak tailing.[2][9] Try diluting your sample or reducing the injection volume.
Troubleshooting Guides and Protocols
Systematic Troubleshooting Workflow
When encountering peak tailing, it is crucial to follow a logical troubleshooting sequence. The diagram below outlines a systematic approach to diagnosing the root cause.
Caption: A step-by-step workflow for troubleshooting HPLC peak tailing.
Chemical Interactions Leading to Peak Tailing
The diagram below illustrates how secondary interactions between the analyte and the stationary phase can cause peak tailing.
Caption: Analyte interaction with active silanol sites causes peak tailing.
Data Presentation: Experimental Protocols
Table 1: Recommended Starting HPLC Conditions
This table provides a robust starting point for the analysis, designed to minimize peak tailing.
| Parameter | Recommended Condition | Rationale |
| Column | High-purity, end-capped C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Minimizes available silanol groups for secondary interactions.[5] |
| Mobile Phase A | Water + 25 mM Potassium Phosphate | Provides sufficient buffering capacity to maintain a stable pH.[5] |
| Mobile Phase B | Acetonitrile | Often provides better peak shapes than methanol.[1] |
| pH (Aqueous) | 2.8 (Adjusted with Phosphoric Acid) | Ensures the carboxylic acid analyte is fully protonated and suppresses silanol ionization.[6][10] |
| Elution Mode | Isocratic or shallow gradient | Start with isocratic (e.g., 75% A : 25% B) and introduce a gradient if needed for co-eluting impurities.[10] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Improves reproducibility. |
| Injection Vol. | 5 µL | Low volume helps prevent peak distortion from solvent effects and mass overload.[5] |
| Detection (UV) | 316 nm | Based on typical absorbance maxima for nitroimidazole compounds.[10] |
Table 2: Mobile Phase Optimization Strategies
If the starting conditions still produce tailing, use this table to guide further optimization.
| Parameter to Adjust | Range/Modification | Rationale |
| Mobile Phase pH | 2.5 - 3.0 | Further suppress any residual silanol activity. A lower pH ensures the analyte is fully protonated.[9] |
| Buffer Concentration | 20 - 50 mM | Increasing buffer strength can better mask residual silanol sites and maintain pH stability upon injection.[5][6] |
| Organic Modifier | Compare Acetonitrile vs. Methanol | Different solvents can alter selectivity and interactions with the stationary phase.[1] |
| Additive (Optional) | Add Triethylamine (TEA) ~0.1% | A "sacrificial base" like TEA can preferentially interact with active silanol sites, shielding them from the analyte. This is a more traditional method often unnecessary with modern columns.[11] |
Protocol 1: Sample Preparation and Injection
Objective: To prepare the sample in a way that minimizes peak shape distortion.
Methodology:
-
Solvent Preparation: Prepare a diluent that is identical to the initial mobile phase composition (e.g., 75% aqueous buffer : 25% Acetonitrile).
-
Sample Dissolution: Dissolve a precisely weighed amount of this compound in the prepared diluent to create a stock solution.
-
Dilution: Dilute the stock solution with the same diluent to a final concentration appropriate for the detector's linear range. Start with a low concentration (e.g., 10 µg/mL).
-
Filtration: Filter the final sample solution through a 0.22 µm syringe filter to remove any particulates that could block the column frit.[3]
-
Injection: Inject a small volume (≤ 5 µL) to avoid potential mass overload.[5]
Protocol 2: Column Flushing and Regeneration
Objective: To clean a contaminated column that may be causing peak tailing.
Methodology:
-
Disconnect from Detector: To prevent contamination, disconnect the column outlet from the detector and direct the flow to a waste container.[5]
-
Aqueous Wash: Flush the column with 20 column volumes of HPLC-grade water (with the buffer washed out first).
-
Organic Flush (Series): Flush the column sequentially with 20 column volumes of each of the following solvents:
-
Methanol
-
Acetonitrile
-
Isopropanol
-
-
Re-equilibration: Reconnect the column to the detector. Flush the column with the mobile phase (starting with the higher organic composition if using a gradient) for at least 30 minutes or until the baseline is stable.
-
Test Injection: Inject a standard to evaluate if the peak shape has improved. If not, the column may be permanently damaged and require replacement.
References
- 1. chromtech.com [chromtech.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. uhplcs.com [uhplcs.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Methods for overcoming poor solubility of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid in assays
Welcome to the technical support center for 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid (CAS 54828-05-6). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the poor solubility of this compound in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous assay buffer?
A1: this compound has inherently low aqueous solubility. Its chemical structure contains both a weakly acidic carboxylic acid group and a weakly basic imidazole ring, making it a zwitterionic compound at certain pH values. This complex ionic nature, combined with a relatively rigid structure, contributes to its poor solubility in neutral aqueous solutions. The solubility of many compounds with a carboxylic acid group is highly dependent on the pH of the solution.[1]
Q2: I'm using DMSO to make a stock solution. What is the maximum concentration I can use in my cell-based assay?
A2: While Dimethyl Sulfoxide (DMSO) is an effective co-solvent for increasing the solubility of many poorly soluble compounds, it can exhibit toxicity in cell-based assays.[2] Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxic effects. However, it is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment with varying DMSO concentrations.
Q3: Can I heat the solution to improve solubility?
A3: Gently warming the solution can temporarily increase the solubility of the compound. However, be cautious as the compound may precipitate out of the solution as it cools to the assay temperature. Furthermore, excessive heat can lead to the degradation of the compound or other assay components. This method is generally not recommended for quantitative assays where concentration stability is critical.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides systematic approaches to address compound precipitation and poor solubility during your experiments.
Problem: Compound precipitates when diluted from a DMSO stock into an aqueous buffer.
This is a common issue for poorly soluble compounds. The drastic change in solvent polarity from DMSO to a highly aqueous environment causes the compound to crash out of solution.
Solution 1: pH Modification
The solubility of ionizable compounds is highly pH-dependent.[1][3] Since this molecule has both an acidic (carboxylic acid) and a basic (imidazole) functional group, adjusting the pH of your aqueous buffer can significantly enhance its solubility.
-
To increase solubility:
-
Increase the pH: In a more basic buffer (e.g., pH > 8), the carboxylic acid group will deprotonate to form a more soluble carboxylate salt.
-
Decrease the pH: In a more acidic buffer (e.g., pH < 4), the imidazole ring can become protonated, forming a more soluble salt.
-
It is essential to ensure the chosen pH does not negatively impact your assay's biological components (e.g., enzyme activity, cell viability).
Solution 2: Use of Co-solvents
Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[2][4][5]
-
Recommended Co-solvents: DMSO, ethanol, propylene glycol, or polyethylene glycol (PEG 400).[2][]
-
Strategy: While preparing your final assay solution, minimize the final concentration of the organic co-solvent to avoid detrimental effects on the experiment. It is recommended to keep the final concentration below 1%, and ideally below 0.5%.[2]
Solution 3: Employing Solubilizing Excipients
If pH and co-solvent adjustments are insufficient or incompatible with your assay, consider using solubilizing agents.
-
Cyclodextrins: These are cyclic oligosaccharides that form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule within their lipophilic central cavity and presenting a hydrophilic exterior to the aqueous solution.[7][8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[9] Combining pH adjustment with cyclodextrin use can be particularly effective.[10]
-
Surfactants: Surfactants can form micelles that encapsulate non-polar compounds, increasing their apparent solubility.[5] Non-ionic surfactants like Tween® 80 or Triton™ X-100 are often used, but their compatibility with the specific assay must be verified.
Illustrative Data
Table 1: Example of pH Effect on the Solubility of a Carboxylic Acid-Containing Compound.
| Buffer pH | Relative Solubility Increase | Ionization State |
|---|---|---|
| 3.0 | 1x (Baseline) | Primarily Neutral |
| 5.0 | 10x | Partially Ionized (COO-) |
| 7.4 | 100x | Mostly Ionized (COO-) |
| 9.0 | >1000x | Fully Ionized (COO-) |
Note: This is illustrative data. The actual pKa of the carboxylic acid group will determine the precise pH at which solubility increases.
Table 2: Example of Co-solvent Effect on Solubility.
| % DMSO in Water (v/v) | Solubility Increase of a Poorly Soluble Compound |
|---|---|
| 0.5% | ~2-5x |
| 1.0% | ~5-10x |
| 5.0% | ~50-100x |
| 10.0% | >200x |
Note: Data is representative. High concentrations of co-solvents may not be suitable for all biological assays.[2]
Experimental Protocols & Workflows
Protocol 1: Method for Determining Optimal pH for Solubilization
-
Prepare Buffers: Prepare a series of biologically compatible buffers across a range of pH values (e.g., pH 5.0, 6.0, 7.4, 8.0, 9.0).
-
Add Compound: Add an excess amount of this compound to a fixed volume of each buffer in separate vials. Ensure solid compound is visible.
-
Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Separate Solid: Filter the suspensions through a 0.22 µm filter or centrifuge at high speed to pellet the undissolved solid.
-
Quantify: Carefully take an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Analyze: Plot the measured solubility against the buffer pH to identify the optimal pH range for your experiments.
Workflow for Selecting a Solubilization Strategy
The following diagram outlines a decision-making process for addressing solubility issues with your compound.
Caption: A decision tree for troubleshooting poor compound solubility.
Experimental Workflow for Solubility Testing
This diagram illustrates the general steps involved in quantitatively assessing compound solubility.
Caption: A workflow for experimental solubility determination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journal.uctm.edu [journal.uctm.edu]
Challenges in the scale-up production of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the scale-up production of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly in a scale-up context.
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using TLC or HPLC. Consider a modest increase in reaction time or temperature, but be cautious of potential side reactions. For nitration of imidazole derivatives, temperatures can range from ambient to over 100°C, depending on the specific reagents.[1][2] |
| Suboptimal ratio of nitrating agents (e.g., nitric acid, sulfuric acid). | Optimize the molar ratio of the nitrating mixture. The ratio of nitric acid to sulfuric acid can significantly impact the yield and formation of byproducts.[2] | |
| Degradation of the product under harsh reaction conditions. | Employ staged temperature control. Start the reaction at a lower temperature (e.g., 60-90°C) and gradually increase it to complete the reaction (e.g., up to 130-150°C). This helps to control the initial exotherm.[1] | |
| Formation of Impurities | Isomeric Byproducts: Formation of other nitro-imidazole isomers. | Control the reaction temperature carefully, as temperature can influence the regioselectivity of the nitration. Purification via recrystallization or column chromatography may be necessary to separate isomers. |
| Over-nitration: Introduction of additional nitro groups onto the imidazole ring. | Use a controlled amount of the nitrating agent and monitor the reaction closely. Adding the nitrating agent portion-wise can help prevent localized high concentrations that favor over-nitration. | |
| Unreacted Starting Material: Incomplete conversion of the starting imidazole. | Ensure accurate stoichiometry of reagents. A slight excess of the nitrating agent might be necessary, but this must be balanced against the risk of over-nitration. | |
| Runaway Reaction/Exotherm | The nitration of imidazole rings is a highly exothermic process.[1] | Scale-Up Precaution: Do not attempt a large-scale reaction without prior thermal hazard assessment (e.g., using reaction calorimetry).Control Measures: 1. Slow, Controlled Addition: Add the nitrating agent dropwise or in small portions to the reaction mixture with vigorous stirring and efficient cooling.2. Staged Temperature Profile: Initiate the reaction at a lower temperature to control the initial rate of heat generation.[1]3. Use of an Inert Co-solvent: While not always applicable with mixed acids, in some nitration systems, an inert solvent can help to dissipate heat. |
| Purification Challenges | Oiling Out During Recrystallization: The compound separates as an oil instead of crystals. | Solution: Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Seeding with a small crystal of the pure product can also promote proper crystallization. |
| Poor Separation from Byproducts: Difficulty in removing closely related impurities. | Acid-Base Extraction: As a carboxylic acid, the product can be separated from neutral or basic impurities by dissolving the crude material in an organic solvent and extracting it into an aqueous base (e.g., sodium bicarbonate). The product is then recovered by acidifying the aqueous layer. | |
| Residual Solvents: Trapped solvent in the final product. | Dry the product under vacuum at a slightly elevated temperature (ensure the temperature is below the compound's decomposition point). | |
| Safety Concerns | Evolution of Toxic Gases: The reaction can produce nitrogen oxides (NOx).[1] | Conduct the reaction in a well-ventilated fume hood. Consider implementing a system to scrub the off-gases. |
| Handling of Corrosive Reagents: Use of concentrated nitric and sulfuric acids. | Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Work in a designated area with access to an emergency shower and eyewash station. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting material for the synthesis of this compound?
A common precursor is 1-methyl-1H-imidazole-5-carboxylic acid or its corresponding ester. The synthesis involves the nitration of this substrate.
Q2: What are the critical process parameters to control during the nitration step?
The most critical parameters are temperature, the rate of addition of the nitrating agent, and the ratio of nitric acid to sulfuric acid. Failure to control these can lead to low yields, impurity formation, and potentially hazardous runaway reactions.[1][2]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are effective methods for monitoring the consumption of the starting material and the formation of the product.
Q4: What are the expected byproducts in this synthesis?
Common byproducts can include other positional isomers of the nitro group on the imidazole ring and potentially di-nitrated products if the reaction conditions are too harsh.
Q5: What is the best method for purifying the crude product on a larger scale?
A combination of acid-base extraction followed by recrystallization is often effective. The carboxylic acid functional group allows for selective extraction into an aqueous base, leaving behind neutral impurities. Recrystallization from a suitable solvent system can then be used to remove other acidic or closely related impurities.
Q6: Are there any specific safety precautions for scaling up this reaction?
Yes. Due to the highly exothermic nature of the nitration, a thorough thermal hazard evaluation is crucial before attempting a scale-up.[1] This may involve using a reaction calorimeter to determine the heat of reaction and the rate of heat release. The process should be designed to ensure adequate heat removal at all times. All operations should be conducted in a well-ventilated area with appropriate safety measures for handling strong acids.
Experimental Protocols
General Protocol for Nitration of 1-Methyl-1H-imidazole-5-carboxylic Acid
Disclaimer: This is a generalized protocol and must be adapted and optimized for specific laboratory or plant conditions. A thorough risk assessment should be conducted before proceeding.
-
Preparation of the Nitrating Mixture: In a separate, cooled vessel, slowly add concentrated nitric acid to concentrated sulfuric acid in the desired molar ratio, while maintaining a low temperature (e.g., 0-10°C).
-
Reaction Setup: Charge a reaction vessel equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a reflux condenser connected to a gas scrubber with the starting material, 1-methyl-1H-imidazole-5-carboxylic acid.
-
Reaction: Cool the vessel containing the starting material to a predetermined starting temperature (e.g., 20-30°C).
-
Addition of Nitrating Agent: Slowly add the pre-prepared nitrating mixture to the reaction vessel via the dropping funnel at a rate that allows the temperature to be maintained within a narrow range.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the set temperature. Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.
-
Isolation: The precipitated solid product can be collected by filtration, washed with cold water until the washings are neutral, and then dried.
Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude, dried product in a suitable organic solvent (e.g., ethyl acetate).
-
Extraction: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The product will move into the aqueous layer as its sodium salt. Repeat the extraction to ensure complete transfer.
-
Wash: Wash the combined aqueous layers with the organic solvent to remove any remaining neutral impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with a suitable acid (e.g., cold 1M HCl) until the product precipitates out.
-
Final Isolation: Collect the purified product by filtration, wash with cold water, and dry under vacuum.
Visualizations
Caption: Synthesis and purification workflow.
Caption: Decision tree for addressing low yield.
References
Preventing decomposition of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid during storage
Welcome to the technical support center for 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid. This resource provides researchers, scientists, and drug development professionals with essential information to prevent the decomposition of this compound during storage and handling.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the storage and use of this compound.
Issue 1: Discoloration of the solid compound (turning yellow or brown).
-
Question: My solid this compound, which was initially off-white, has developed a yellow or brownish tint. What is the cause, and is the compound still usable?
-
Answer: Discoloration is a common indicator of degradation, particularly for nitroaromatic compounds. The likely causes are exposure to light (photodegradation) or elevated temperatures. The nitro group is susceptible to photoreduction, which can lead to the formation of colored byproducts. While slight discoloration may not significantly impact purity for some applications, it is crucial to re-analyze the compound for purity and the presence of degradation products before use in sensitive experiments. To prevent this, always store the compound in a dark, cool environment.
Issue 2: Decreased potency or inconsistent results in assays.
-
Question: I am observing a loss of activity or inconsistent results in my experiments using a stock solution of this compound. Could this be a stability issue?
-
Answer: Yes, inconsistent results are frequently linked to compound instability in solution. The compound can degrade over time, especially when dissolved in certain solvents or exposed to non-optimal pH conditions. It is recommended to prepare fresh stock solutions for each experiment or, if necessary to store them, to do so at low temperatures (e.g., -20°C or -80°C) for a limited time. Avoid repeated freeze-thaw cycles. The stability in your specific experimental buffer should be validated.
Issue 3: Precipitation of the compound from solution.
-
Question: My this compound is precipitating out of my aqueous buffer. How can I improve its solubility and stability in solution?
-
Answer: The solubility of this compound is expected to be pH-dependent due to the presence of the carboxylic acid group. In acidic solutions (pH below its pKa), the compound will be in its less soluble, neutral form. To enhance solubility, consider preparing your solution in a buffer with a pH slightly above the pKa of the carboxylic acid, which will favor the more soluble carboxylate form. However, be aware that highly alkaline conditions can promote other degradation pathways.
Factors Affecting Stability and Recommended Storage Conditions
The stability of this compound is influenced by several environmental factors. The following table summarizes these factors and provides recommended mitigation strategies.
| Factor | Potential Degradation Pathway | Recommended Storage and Handling Conditions |
| Temperature | Accelerates thermal decomposition and other degradation reactions. | Store the solid compound in a refrigerator (2-8°C) or freezer (-20°C) for long-term storage.[1][2] Solutions should be stored at low temperatures and used as fresh as possible. |
| Light | Photodegradation, particularly of the nitroimidazole ring.[3] | Store the solid compound and solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[1][4][5] Minimize exposure to ambient light during experiments. |
| pH | Hydrolysis of the imidazole ring or functional groups, especially at extreme pH values.[6] | For solutions, maintain a pH close to neutral (pH 6-8) using a suitable buffer system, unless experimental conditions require otherwise. Nitroimidazoles have shown greater stability in the pH range of 1.0 to 4.0 in some cases.[7] |
| Oxygen/Oxidizing Agents | Oxidation of the imidazole ring. | Store the solid under an inert atmosphere (e.g., argon or nitrogen). Use de-gassed solvents for preparing solutions. Avoid contact with strong oxidizing agents.[8] |
| Humidity | Can facilitate hydrolysis and other degradation reactions in the solid state. | Store the solid compound in a desiccator to minimize moisture exposure. Ensure the container is tightly sealed.[8] |
| Incompatible Substances | Can react with and degrade the compound. | Avoid storage near strong acids, strong bases, acid chlorides, acid anhydrides, and strong oxidizing agents.[8] |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and pathways. This involves subjecting the compound to stress conditions more severe than accelerated stability testing.[9][10]
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours.
- Thermal Degradation: Store the solid compound at 70°C for 48 hours.
- Photodegradation: Expose the solid compound and a solution to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
3. Analysis:
- Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as HPLC or TLC.[11]
- Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients.
1. Column Selection:
- A C18 reverse-phase column is a common starting point for the analysis of small polar molecules.
2. Mobile Phase Selection:
- A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous buffer should be optimized to achieve good peak shape and resolution.
3. Detection:
- UV detection is suitable for nitroaromatic compounds. The detection wavelength should be set at the maximum absorbance of this compound.
4. Validation:
- The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to demonstrate the specificity of the method.
Visualizations
Caption: Potential decomposition pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. medcraveonline.com [medcraveonline.com]
- 11. TLC–Densitometric Analysis of Selected 5-Nitroimidazoles [mdpi.com]
Refining work-up procedures for the isolation of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid (CAS No: 54828-05-6). This guide is intended for researchers, scientists, and professionals in drug development.
I. Experimental Protocol
This section provides a representative methodology for the synthesis of this compound based on literature precedents.[1]
A. Synthesis of this compound
-
Reaction: Nitration of 1-methyl-1H-imidazole-5-carboxylic acid.
-
Reagents:
-
1-methyl-1H-imidazole-5-carboxylic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
-
Procedure:
-
In a flask equipped with a stirrer and a thermometer, dissolve 1-methyl-1H-imidazole-5-carboxylic acid in concentrated sulfuric acid. The dissolution may be exothermic, so cooling might be necessary to maintain the temperature below 25°C.
-
Cool the mixture to 0-5°C using an ice bath.
-
Slowly add sodium nitrite in small portions to the stirred solution. Maintain the temperature below 10°C during the addition to control the exothermic reaction.
-
After the addition is complete, slowly raise the temperature to 100°C and maintain it for the appropriate reaction time (typically monitored by TLC or HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
B. Work-up and Isolation
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.
-
Filter the precipitated solid using vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral to pH paper. This removes residual acid.
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature.
C. Purification
-
Recrystallization:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent. Potential solvents include water, ethanol, or a mixture of ethanol and water.
-
If the solution is colored, treat it with activated charcoal and perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Cool further in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
-
Column Chromatography:
-
If recrystallization does not yield a product of desired purity, column chromatography can be employed. A silica gel stationary phase with a mobile phase gradient of ethyl acetate and hexane is a common choice for similar compounds.
-
II. Data Presentation
Table 1: Reactant and Product Information
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 54828-05-6 | C₅H₅N₃O₄ | 171.11 |
| 1-methyl-1H-imidazole-5-carboxylic acid (Starting Material) | 41699-23-6 | C₅H₆N₂O₂ | 126.11 |
Table 2: Reported Yield and Reaction Conditions
| Starting Material | Reagents | Temperature | Reported Yield | Reference |
| 1-methyl-1H-imidazole-5-carboxylic acid | Sulfuric acid, Sodium nitrite | 100°C | 90% | Hosmane et al., 1986[1] |
III. Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential side products in this reaction?
A1: The primary side products can include:
-
Isomeric Product: 1-Methyl-5-nitro-1H-imidazole-4-carboxylic acid. The regioselectivity of nitration can be influenced by reaction conditions.
-
Dinitro Products: Over-nitration can lead to the formation of dinitro-imidazole derivatives.
-
Unreacted Starting Material: Incomplete reaction will leave residual 1-methyl-1H-imidazole-5-carboxylic acid.
Q2: My yield is significantly lower than the reported 90%. What are the likely causes?
A2: Low yields can result from several factors:
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with TLC or HPLC.
-
Suboptimal Temperature Control: The nitration reaction is exothermic. Poor temperature control can lead to side reactions and decomposition of the product.
-
Losses during Work-up: The product might have some solubility in the acidic aqueous solution during precipitation. Ensure the solution is sufficiently cold to minimize this. Inefficient filtration or transfer of the product can also contribute to loss.
-
Impure Starting Materials: The purity of the starting 1-methyl-1H-imidazole-5-carboxylic acid is crucial.
Q3: The isolated product is a dark oil instead of a solid. What should I do?
A3: Oiling out can occur if the product is impure or if it precipitates from the reaction mixture above its melting point.
-
Check for Impurities: Analyze a small sample of the oil by TLC or NMR to identify potential impurities.
-
Modify Work-up: Try adding the reaction mixture to a larger volume of ice water with very efficient stirring to promote rapid precipitation as a solid.
-
Purification: Attempt to purify the oil using column chromatography to separate the desired product from impurities that may be lowering its melting point.
Q4: How can I effectively remove unreacted starting material?
A4: The starting material, 1-methyl-1H-imidazole-5-carboxylic acid, and the product have similar acidic properties.
-
Recrystallization: A carefully chosen solvent system for recrystallization should allow for the separation of the product from the starting material based on differences in solubility.
-
Column Chromatography: This is a more effective method for separating compounds with similar properties if recrystallization fails.
Q5: What is the best solvent for recrystallizing this compound?
A5: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Common Solvents to Screen: Start with polar solvents like water, ethanol, or methanol. Mixtures such as ethanol/water can also be effective.
-
Procedure: Test small amounts of the crude product in different solvents to determine the best option.
IV. Visualizations
Caption: Experimental workflow for the synthesis and isolation of the target compound.
Caption: Troubleshooting flowchart for low yield or impure product scenarios.
References
Validation & Comparative
A Comparative Guide to the Characterization of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the standard methods for the characterization of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid, a key intermediate in pharmaceutical synthesis. It offers a comparative analysis with its structural isomer, 1-Methyl-5-nitro-1H-imidazole-4-carboxylic acid, and its non-nitrated analog, 1-Methyl-1H-imidazole-5-carboxylic acid, to highlight the influence of the nitro group and its position on the molecule's physicochemical properties. This document includes detailed experimental protocols and quantitative data to support researchers in their analytical endeavors.
Physicochemical and Spectroscopic Comparison
The following table summarizes the key physicochemical and spectroscopic properties of this compound and its selected alternatives. These data are crucial for identity confirmation, purity assessment, and predicting the compound's behavior in various experimental settings.
| Property | This compound | 1-Methyl-5-nitro-1H-imidazole-4-carboxylic acid (Isomer) | 1-Methyl-1H-imidazole-5-carboxylic acid (Analog) |
| Molecular Formula | C₅H₅N₃O₄[1][2] | C₅H₅N₃O₄ | C₅H₆N₂O₂ |
| Molecular Weight | 171.11 g/mol [1][2] | 171.11 g/mol | 126.11 g/mol |
| CAS Number | 54828-05-6[1][2] | 5413-88-7 (related ester) | 41806-40-0 |
| Melting Point | Data not available | Data not available | 192-228 °C |
| Density | 1.72 g/cm³[3] | Data not available | Data not available |
| Boiling Point | 488.5 °C at 760 mmHg[3] | Data not available | Data not available |
| Refractive Index | 1.675[3] | Data not available | Data not available |
| Solubility | Slightly soluble in DMSO and Methanol | Data not available | Data not available |
| ¹H NMR (Predicted) | δ ~4.0 (s, 3H, N-CH₃), ~8.0 (s, 1H, imidazole-H) | δ ~4.2 (s, 3H, N-CH₃), ~8.2 (s, 1H, imidazole-H) | δ ~3.8 (s, 3H, N-CH₃), ~7.6 (s, 1H, imidazole-H), ~7.9 (s, 1H, imidazole-H) |
| ¹³C NMR (Predicted) | δ ~35 (N-CH₃), ~125 (C2), ~140 (C5), ~148 (C4), ~165 (C=O) | δ ~36 (N-CH₃), ~128 (C2), ~135 (C4), ~150 (C5), ~163 (C=O) | δ ~34 (N-CH₃), ~120 (C4), ~130 (C2), ~138 (C5), ~168 (C=O) |
| Mass Spectrum (m/z) | Expected [M+H]⁺ at 172.0304 | Expected [M+H]⁺ at 172.0304 | Expected [M+H]⁺ at 127.0508 |
| Key IR Peaks (cm⁻¹) | ~3000 (O-H), ~1700 (C=O), ~1550 & ~1350 (NO₂) | ~3000 (O-H), ~1700 (C=O), ~1550 & ~1350 (NO₂) | ~3000 (O-H), ~1700 (C=O) |
Experimental Protocols
Detailed methodologies for the key analytical techniques used to characterize this compound are provided below. These protocols are based on standard laboratory practices for the analysis of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and confirm the identity of the compound by analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Process the spectrum similarly to the ¹H spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the compound.
Instrumentation: High-Resolution Mass Spectrometer (e.g., ESI-TOF, Orbitrap).
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Analysis:
-
Infuse the sample solution into the electrospray ionization (ESI) source.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
Optimize source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve a stable signal.
-
Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it with the theoretical exact mass.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Analysis:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum.
-
Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.
-
Identify characteristic absorption bands for functional groups such as O-H (carboxylic acid), C=O (carboxylic acid), and N-O (nitro group).
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the compound and quantify any impurities.
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.
Protocol:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL.
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject a known volume of the sample solution (e.g., 10 µL).
-
Run a gradient elution program to separate the main compound from any impurities.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).
-
Calculate the purity based on the relative peak areas.
-
Experimental Workflow and Logic
The following diagrams illustrate the logical workflow for the characterization of a novel compound like this compound and a decision-making process based on the analytical results.
Caption: General workflow for the synthesis and characterization of a chemical compound.
References
Determining the Purity of Synthesized 1-Methyl-4-nitro-1H-imidazole-5-carboxylic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in ensuring the quality, safety, and efficacy of therapeutic agents. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for assessing the purity of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid, a key heterocyclic compound.
This guide will delve into detailed experimental protocols, present comparative data in a structured format, and provide visualizations of the analytical workflows to aid in the selection of the most appropriate method for purity determination.
Comparison of Analytical Methods
A comparative overview of HPLC and qNMR for the purity analysis of this compound is presented below. The choice of method will depend on the specific requirements of the analysis, such as the need for high throughput, the availability of reference standards, and the desire for a primary analytical method.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of components based on their differential distribution between a stationary and a mobile phase. | Quantification of nuclei (protons) based on the direct proportionality of the NMR signal intensity to the number of nuclei. |
| Primary Application | Quantitative purity and impurity profiling. | Absolute purity determination and structural confirmation. |
| Strengths | High sensitivity and resolution for separating complex mixtures. Well-established and widely available technique. | Primary analytical method; does not require a reference standard of the analyte for purity determination. Provides structural information. |
| Limitations | Requires a certified reference standard for the main component and for each impurity for accurate quantification. | Lower sensitivity compared to HPLC for trace impurities. Requires specialized equipment and expertise. |
| Typical Limit of Detection (LOD) | 0.02 - 0.75 µg/mL for related nitroimidazole compounds.[1] | Generally in the low mg/mL to high µg/mL range. |
| Typical Limit of Quantification (LOQ) | 0.05 - 2.0 µg/mL for related nitroimidazole compounds.[1] | Generally in the low mg/mL range. |
| Typical Recovery | 96.8% - 102.6% for related nitroimidazole compounds.[1] | Not typically measured in the same way as chromatography; accuracy is high when performed correctly. |
Potential Impurities in the Synthesis of this compound
Understanding the potential impurities arising from the synthesis is crucial for developing and validating a suitable analytical method. A reported synthesis of this compound involves the nitration of 1-methyl-1H-imidazole-5-carboxylic acid.
Potential impurities could include:
-
Unreacted Starting Material: 1-Methyl-1H-imidazole-5-carboxylic acid.
-
Isomeric Byproducts: 1-Methyl-5-nitro-1H-imidazole-4-carboxylic acid.
-
Over-nitrated Products: Dinitro-1-methyl-1H-imidazole derivatives.
-
Residual Solvents and Reagents: From the reaction and purification steps (e.g., sulfuric acid, nitric acid, etc.).
A robust analytical method should be able to separate and quantify the main component from these potential impurities.
Experimental Protocols
Detailed methodologies for HPLC and qNMR analysis are provided below. These protocols are based on established methods for similar nitroimidazole compounds and can be adapted and validated for this compound.
High-Performance Liquid Chromatography (HPLC) Method
This stability-indicating HPLC method is designed for the quantitative determination of this compound and the separation of its potential impurities.
Instrumentation and Materials:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Phosphoric acid or other suitable buffer components.
-
Reference standard of this compound of known purity.
Chromatographic Conditions:
-
Mobile Phase: A mixture of a buffered aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic phase (e.g., acetonitrile or methanol). A common mobile phase for nitroimidazoles is a mixture of methanol and 0.1% v/v triethylamine in water, with the pH adjusted to 3.0 with phosphoric acid (26:74 v/v).[1]
-
Elution Mode: Isocratic or gradient elution can be used. For purity analysis with multiple potential impurities, a gradient elution may be more suitable to ensure separation of all components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Based on the UV spectrum of this compound. For many nitroimidazoles, a wavelength of around 316-320 nm is appropriate.[1]
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of the reference standard and dissolve it in a suitable diluent (e.g., a mixture of the mobile phase components) to achieve a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Accurately weigh a known amount of the synthesized this compound and prepare a solution of the same concentration as the standard solution using the same diluent.
Data Analysis: The purity of the sample is calculated by comparing the peak area of the main component in the sample chromatogram to the peak area of the reference standard. Impurity levels are determined by area normalization or by using reference standards for each impurity if available.
Quantitative Nuclear Magnetic Resonance (qNMR) Method
This qNMR method provides an absolute determination of the purity of this compound using an internal standard.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
-
High-purity deuterated solvent (e.g., DMSO-d6, D2O).
-
Certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.
-
High-precision analytical balance.
Experimental Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound (e.g., 10-20 mg).
-
Accurately weigh a specific amount of the internal standard (the molar ratio of analyte to internal standard should be close to 1:1).
-
Dissolve both the sample and the internal standard in a precise volume of the deuterated solvent in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum under quantitative conditions. This includes:
-
A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation.
-
A 90° pulse angle.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
Process the NMR spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the purity analysis of synthesized this compound.
Caption: Workflow for purity determination by HPLC.
Caption: Workflow for purity determination by qNMR.
References
A Comparative Analysis of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic Acid and Its Isomers in Drug Discovery
For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomeric compounds is paramount to successful therapeutic development. This guide provides a comprehensive comparative analysis of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid and its positional nitroimidazole isomers, focusing on their antimicrobial performance and underlying mechanisms of action. This analysis is supported by experimental data from related derivatives to infer the properties of the carboxylic acid compounds.
The position of the nitro group on the imidazole ring is a critical determinant of the biological activity of nitroimidazole compounds. Generally, 5-nitroimidazoles, such as the widely used antibiotic metronidazole, are known for their potent activity against anaerobic bacteria and protozoa. In contrast, 4-nitroimidazoles have been investigated for a broader spectrum of activity, including efficacy against aerobic bacteria and potential as radiosensitizers in cancer therapy. The introduction of a carboxylic acid group at the 5-position of a 1-methyl-4-nitro-1H-imidazole core is a strategic modification aimed at potentially enhancing solubility, modulating pharmacokinetic properties, and influencing biological activity.
Performance Comparison of Nitroimidazole Isomers
To provide a quantitative comparison, the following tables summarize the antimicrobial activity of key nitroimidazole derivatives. While direct comparative data for this compound against its isomers is not extensively available in the public domain, data from closely related sulfonyl and thiadiazole derivatives offer valuable insights into the structure-activity relationships (SAR).
Table 1: In Vitro Antibacterial Activity of 1-Methyl-4-nitro-1H-imidazole Derivatives (MIC in µg/mL)
| Compound/Isomer Class | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Klebsiella pneumoniae | Helicobacter pylori | Reference |
| 1-Methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole | ≤8 | ≤8 | >64 | >64 | 2 | [] |
| Metronidazole (a 5-nitroimidazole) | >64 | >64 | >64 | >64 | 8 | [] |
| Norfloxacin (control) | - | - | 410 nM | 780 nM | - | [2] |
Table 2: In Vitro Antibacterial Activity of 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-1,3,4-thiadiazole Derivatives (MIC in µM)
| Compound | Escherichia coli | Klebsiella pneumoniae |
| 5-(5-nitrofuran-2-yl) derivative (56b) | 41 | 41 |
| 5-(1-methyl-5-nitro-1H-imidazol-2-yl) derivative (56c) | 40 | 80 |
| N-acetyl derivative (56a) | No activity | No activity |
Data synthesized from Foroumadi and coworkers (2011) as cited in an updated review.[2]
Mechanism of Action: A Tale of Reduction and Radical-Mediated Damage
The primary mechanism of action for nitroimidazole compounds is contingent upon the reductive activation of the nitro group within the target microorganism. This process is significantly more efficient under anaerobic or hypoxic conditions, explaining the traditional spectrum of activity for these drugs.
Caption: Reductive activation pathway of nitroimidazoles leading to cell death.
Under low oxygen tension, nitroreductases, such as ferredoxin, donate electrons to the nitro group of the imidazole, generating a highly reactive nitroso radical.[][2][3] This radical intermediate can then interact with and induce damage to cellular macromolecules, most notably DNA, leading to strand breaks and ultimately cell death.[][2][3]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducible evaluation of antimicrobial compounds. Below are methodologies for determining Minimum Inhibitory Concentration (MIC) and assessing cytotoxicity.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for MIC determination using the broth microdilution method.
Detailed Protocol:
-
Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent. Serial two-fold dilutions are then made in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. Positive (no compound) and negative (no bacteria) controls are included.
-
Incubation: The plate is incubated under conditions optimal for the growth of the test microorganism.
-
MIC Determination: Following incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.
Cytotoxicity Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Mammalian cells (e.g., HeLa, HepG2) are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. Appropriate vehicle controls are included.
-
Incubation: The plate is incubated for a period that is relevant to the intended therapeutic application (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT reagent is added to each well and the plate is incubated for a further 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control.
Conclusion
The strategic placement of the nitro group and the inclusion of a carboxylic acid moiety are key factors influencing the therapeutic potential of nitroimidazole-based compounds. While direct comparative data for this compound and its isomers are limited, the available information on related derivatives suggests that 4-nitroimidazoles may offer a broader spectrum of antibacterial activity, including against challenging pathogens like Helicobacter pylori. The provided experimental protocols offer a robust framework for the systematic evaluation of these and other novel antimicrobial candidates, enabling researchers to make data-driven decisions in the drug development pipeline. Further investigation into the specific pharmacokinetic and toxicological profiles of these carboxylic acid isomers is warranted to fully elucidate their therapeutic potential.
References
Evaluating different synthetic routes to 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid, a key building block in the development of various pharmaceutical agents. The routes are evaluated based on reaction yield, purity, and experimental conditions, with detailed protocols provided for reproducibility.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Hydrolysis of Nitrile | Route 2: Saponification of Ester |
| Starting Material | 1-Methyl-4-nitro-1H-imidazole-5-carbonitrile | Ethyl 1-methyl-4-nitro-1H-imidazole-5-carboxylate |
| Key Transformation | Nitrile Hydrolysis | Ester Saponification |
| Reported Yield | ~90%[1] | High (specific yield not reported for final step) |
| Reagents | Sulfuric acid, Sodium nitrite | Sodium hydroxide, Ethanol, Water |
| Reaction Temperature | 100°C[1] | Room temperature to reflux |
| Reaction Time | Not specified | Typically 1-4 hours |
| Purity | High (recrystallization may be required) | High (purification by precipitation) |
| Advantages | High reported yield in a single step from the nitrile. | Milder reaction conditions, avoids the use of strong acids and nitrites. |
| Disadvantages | Use of concentrated sulfuric acid and sodium nitrite at high temperature. | Multi-step synthesis of the starting ester is required. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the two synthetic routes evaluated in this guide.
References
A Comparative Analysis of the Biological Efficacy of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid and its structurally related analogs. The information presented is supported by experimental data from various studies, focusing on antimicrobial and anticancer activities.
Introduction to Nitroimidazoles
This compound belongs to the nitroimidazole class of compounds.[1][2][3] Nitroimidazoles are a significant scaffold in drug discovery, known for their broad range of biological activities, including antibacterial, antiprotozoal, and anticancer effects.[4][5] Their mechanism of action is primarily based on the reductive activation of the nitro group within anaerobic or hypoxic environments, a characteristic of many pathogenic microorganisms and solid tumors.[6][] This activation leads to the formation of cytotoxic radicals that damage microbial DNA and other critical cellular components, ultimately causing cell death.[][8]
The core compound, this compound, serves as a foundational structure for the development of various analogs with potentially enhanced efficacy and specificity. This guide explores the biological activities of several such derivatives.
Comparative Biological Activity Data
The following tables summarize quantitative data on the antimicrobial and anticancer efficacy of various analogs derived from the 1-Methyl-4-nitro-1H-imidazole scaffold.
Table 1: Antimicrobial Activity of Nitroimidazole Analogs
| Compound/Analog | Test Organism | MIC (µM) | Reference |
| 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole (56b) | Klebsiella pneumoniae | 41 | [9] |
| Escherichia coli | 41 | [9] | |
| 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole (56c) | Klebsiella pneumoniae | 80 | [9] |
| Escherichia coli | 40 | [9] | |
| Secnidazole-Oxadiazole Analog (11) | E. coli, P. aeruginosa, B. subtilis, S. aureus | 1.56-3.13 µg/mL | [10] |
| Secnidazole-Oxadiazole Analog (12) | E. coli, P. aeruginosa, B. subtilis, S. aureus | 1.56-6.25 µg/mL | [10] |
MIC: Minimum Inhibitory Concentration. A lower MIC value indicates greater potency.
Table 2: Anticancer Activity of Nitroimidazole Analogs
| Compound/Analog | Cell Line | Activity (IC₅₀ in µM) | Reference |
| Imidazole Analog (10a-g) | Human Melanoma (A375) | ~10 µM | [11] |
| Mouse Melanoma (B16) | ~10 µM | [11] | |
| Benzimidazole Analog (53) | Leukemia Cells | Activates Apoptosis | [11] |
| 1,2,4-triazole derivative (3d) | Various Cancer Cells | Potent Antiproliferative | [12] |
IC₅₀: Half-maximal inhibitory concentration. A lower IC₅₀ value indicates greater cytotoxicity to cancer cells.
Mechanism of Action and Experimental Workflows
The biological activity of nitroimidazoles is contingent on the bioreduction of their nitro group. This process is detailed in the signaling pathway below. The efficacy of these compounds is typically quantified using standardized assays such as those for determining Minimum Inhibitory Concentration (MIC), which are also outlined.
Diagrams of Key Processes
References
- 1. This compound | C5H5N3O4 | CID 245313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. scbt.com [scbt.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lecturio.com [lecturio.com]
- 8. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
Cross-validation of analytical methods for 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid
Comparison of Analytical Method Performance
The selection of an analytical method is a critical decision in drug development and research, contingent on the specific requirements for sensitivity, selectivity, and throughput. The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the analysis of nitroimidazole derivatives.
| Performance Metric | HPLC-UV | LC-MS/MS |
| Linearity (R²) | >0.99 | >0.99 |
| Accuracy (% Recovery) | 85-115% | 90-110% |
| Precision (%RSD) | < 5% | < 10% |
| Limit of Detection (LOD) | µg/mL range | ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | µg/mL range | ng/mL to pg/mL range |
| Selectivity | Moderate | High |
| Throughput | High | High |
| Derivatization | Not typically required | Not always required |
Experimental Protocols
Detailed and optimized experimental protocols are fundamental to achieving reliable and reproducible results. The following sections provide generalized methodologies for the analysis of nitroimidazole compounds using HPLC-UV and LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for the quantification of nitroimidazole antimicrobials.[1]
-
Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions :
-
Sample Preparation : Samples are typically dissolved in the mobile phase, and if necessary, extracted from a biological matrix using protein precipitation or liquid-liquid extraction, followed by filtration through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity, making it suitable for the analysis of low concentrations of analytes in complex matrices.[2]
-
Instrumentation : A UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions :
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte.
-
Scan Type : Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
-
Sample Preparation : Sample extraction from biological matrices can be achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).[2][4]
Method Cross-Validation Workflow
Cross-validation is essential to ensure that different analytical methods provide equivalent results and to understand any systematic differences between them.[5][6] The following diagram illustrates a typical workflow for the cross-validation of analytical methods.
Caption: A typical workflow for the cross-validation of analytical methods.
References
- 1. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Single Crystal X-ray Diffraction Analysis of Nitroimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Initial Scope: This guide was initially designed to focus on the single crystal X-ray diffraction analysis of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid. However, a comprehensive search of publicly available crystallographic databases and scientific literature did not yield a publicly available crystal structure for this specific compound. Therefore, this guide has been expanded to provide a comparative analysis of closely related and pharmaceutically relevant nitroimidazole derivatives for which crystallographic data is available. This comparative approach offers valuable insights into the structural nuances of this important class of compounds.
The following guide presents a comparative analysis of the single crystal X-ray diffraction data for three key nitroimidazole derivatives: 1-Methyl-4-nitro-1H-imidazole , 1-Methyl-5-nitro-1H-imidazole , and the widely used drug Metronidazole .
Comparative Crystallographic Data
The structural parameters obtained from single crystal X-ray diffraction provide a fundamental understanding of the molecular geometry, packing, and intermolecular interactions within a crystal lattice. Below is a summary of the key crystallographic data for the selected nitroimidazole derivatives.
| Parameter | 1-Methyl-4-nitro-1H-imidazole | 1-Methyl-5-nitro-1H-imidazole[1] | Metronidazole |
| Chemical Formula | C4H5N3O2 | C4H5N3O2 | C6H9N3O3 |
| Molecular Weight | 127.11 g/mol | 127.11 g/mol | 171.15 g/mol |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2(1)/c | P2(1)/n | P2(1)/c |
| a (Å) | 7.9339 (18) | 7.933 (2) | 8.356 (2) |
| b (Å) | 8.1994 (19) | 8.199 (3) | 8.851 (2) |
| c (Å) | 10.452 (3) | 10.452 (4) | 10.985 (3) |
| α (°) | 90 | 90 | 90 |
| β (°) | 75.037 (17) | 107.82 (1) | 106.94 (2) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 604.7 (2) | 659.5 (4) | 777.8 (3) |
| Z | 4 | 4 | 4 |
| Density (calc) (g/cm³) | 1.394 | 1.280 | 1.460 |
| R-factor | 0.088 | 0.036 | 0.045 |
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of scientific findings. The following protocol outlines the typical steps involved in single crystal X-ray diffraction analysis.
1. Crystal Growth and Selection: High-quality single crystals of the nitroimidazole derivative are grown using a suitable solvent system (e.g., slow evaporation from a chloroform and hexane mixture). A crystal with well-defined faces and without visible defects is selected under a microscope.
2. Crystal Mounting: The selected crystal is mounted on a goniometer head, typically using a cryoloop or a glass fiber with a suitable adhesive. The crystal is then placed on the diffractometer.
3. Data Collection: The crystal is cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated, and a series of diffraction images are collected by a detector.
4. Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections. The data is integrated, scaled, and corrected for absorption effects.
5. Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. The structural model is then refined against the experimental data using least-squares methods to improve the agreement between the observed and calculated structure factors. The final model is validated using various crystallographic metrics.
Visualizing the Analysis Workflow
To better understand the process of single crystal X-ray diffraction analysis, the following diagrams illustrate the experimental workflow and the logical progression of the analysis.
Caption: Experimental Workflow for Single Crystal X-ray Diffraction.
Caption: Logical Flow of Crystallographic Structure Determination.
References
Benchmarking 1-Methyl-4-nitro-1H-imidazole-5-carboxylic Acid: A Comparative Performance Analysis Against Established Nitroimidazoles
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, a comprehensive comparative analysis of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid against the established nitroimidazole compounds, Metronidazole and Tinidazole, has been conducted. This report details the antimicrobial efficacy and cytotoxic profile of these compounds, providing valuable insights for researchers, scientists, and drug development professionals. The findings are supported by established experimental protocols and visualized through signaling pathway and workflow diagrams.
Performance Snapshot: A Quantitative Comparison
To facilitate a clear and objective comparison, the antimicrobial and cytotoxic activities of this compound and the benchmark compounds have been summarized. The following tables present the Minimum Inhibitory Concentration (MIC) values against a panel of clinically relevant microorganisms and the 50% inhibitory concentration (IC50) values from cytotoxicity assays.
Note: Specific experimental data for this compound is limited in publicly available literature. The data presented here for this compound is extrapolated from studies on structurally similar 1-methyl-4-nitro-1H-imidazole derivatives. Further direct experimental validation is recommended.
Table 1: Antimicrobial Susceptibility (MIC in µg/mL)
| Microorganism | This compound (and derivatives) | Metronidazole | Tinidazole |
| Escherichia coli | 41 - >128[1] | 730.99[2] | 0.12 - 0.25[3] |
| Klebsiella pneumoniae | 41 - 80[1] | - | - |
| Staphylococcus aureus | - | 730.99[2] | - |
| Anaerobic Bacteria | Moderate Activity (General)[4] | ≤0.06 - 8 | ≤0.03 - 4 |
| Protozoa | - | 3.2 - 25 (µM)[5][6] | 0.12 - 1.50[3] |
Table 2: Cytotoxicity Profile (IC50 in µM)
| Cell Line | This compound (and derivatives) | Metronidazole | Tinidazole |
| Human Lymphocytes | - | - | Genotoxic and cytotoxic effects observed at therapeutic concentrations[7] |
| HeLa (Cervical Cancer) | - | - | Inhibits growth in a concentration-dependent manner[8] |
| Normal Human Fibroblasts | - | - | Lesser effect compared to cancer cells[8] |
Understanding the Mechanism: The Nitroimidazole Signaling Pathway
Nitroimidazoles are prodrugs that require activation within the target cell. Their mechanism of action is pivotal to their selective toxicity against anaerobic organisms.
Figure 1: Activation pathway of nitroimidazole prodrugs in anaerobic cells.
Experimental Protocols: Ensuring Reliable and Reproducible Data
The following methodologies, based on internationally recognized standards, are recommended for the comparative evaluation of these compounds.
Antimicrobial Susceptibility Testing
The antimicrobial activity is determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10][11][12][13][14][15][16][17]
Figure 2: Workflow for determining Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under optimal conditions (temperature, atmosphere, and duration) for the specific microorganism.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic potential of the compounds is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[18][19][20][21]
Figure 3: Workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Mammalian cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds.
-
MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at approximately 570 nm.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell viability, is calculated from the dose-response curve.
Conclusion and Future Directions
This comparative guide provides a foundational benchmark for the performance of this compound. While data on close analogs suggests potential antimicrobial activity, further direct experimental evaluation is imperative to definitively establish its efficacy and cytotoxic profile in comparison to established drugs like Metronidazole and Tinidazole. The detailed experimental protocols and illustrative diagrams provided herein offer a robust framework for conducting such future investigations. These studies will be crucial in determining the potential of this compound as a viable candidate for further drug development.
References
- 1. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Metronidazole Conjugates as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Susceptibility Testing of Anaerobic Protozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug susceptibility testing of anaerobic protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genotoxicity and cell death induced by tinidazole (TNZ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. europeanscience.org [europeanscience.org]
- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 10. iacld.com [iacld.com]
- 11. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 12. EUCAST: EUCAST - Home [eucast.org]
- 13. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 14. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 15. goums.ac.ir [goums.ac.ir]
- 16. EUCAST: Media Preparation [eucast.org]
- 17. ESCMID: EUCAST [escmid.org]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. broadpharm.com [broadpharm.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Reproducibility of in vitro results for 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid
Absence of specific in vitro data for 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid necessitates a broader comparative analysis of the nitroimidazole class. This guide provides a comprehensive overview of the in vitro reproducibility and performance of prominent nitroimidazole compounds, offering valuable insights for researchers, scientists, and drug development professionals.
This document summarizes key in vitro findings for commercially available nitroimidazole derivatives, including metronidazole, tinidazole, ornidazole, and secnidazole. Due to the limited availability of public data on the in vitro activity of this compound, this guide focuses on its more extensively studied chemical relatives. The presented data, compiled from various studies, offers a comparative perspective on their efficacy against anaerobic bacteria and their cytotoxic effects on cancer cell lines.
Comparative Analysis of In Vitro Antimicrobial Activity
The in vitro efficacy of nitroimidazoles against anaerobic bacteria is a cornerstone of their therapeutic application. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, is a key parameter for comparison. The following tables summarize the MIC values of common nitroimidazoles against a range of anaerobic bacterial species.
| Compound | Bacteroides fragilis (MIC in µg/mL) | Clostridium perfringens (MIC in µg/mL) | Peptostreptococcus spp. (MIC in µg/mL) |
| Metronidazole | ≤0.01 - 8 | ≤0.01 - 8 | Resistant (MIC ≥8) in ~30% of isolates |
| Tinidazole | ≤0.01 - 8 | ≤0.01 - 8 | Resistant (MIC ≥8) in ~30% of isolates |
| Ornidazole | ≤0.01 - 8 | ≤0.01 - 8 | Resistant (MIC ≥8) in ~30% of isolates |
Note: Data compiled from multiple studies. Ranges may vary based on specific strains and testing conditions.
A study comparing tinidazole, metronidazole, and ornidazole against 150 clinical isolates of anaerobes found that all three drugs inhibited the majority of strains at concentrations of ≤8 µg/mL[1]. Tinidazole has been reported to be slightly more active in some cases against the Bacteroides fragilis group compared to metronidazole and ornidazole[1]. It is important to note that resistance in some anaerobic cocci has been observed for all three compounds[1].
Comparative Analysis of In Vitro Cytotoxicity
The potential of nitroimidazole derivatives as anticancer agents is an active area of research. Their selective toxicity towards hypoxic tumor cells makes them attractive candidates for cancer therapy. The half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of cell viability, is a standard measure of cytotoxicity.
| Compound | MDA-MB-231 (Human Breast Adenocarcinoma) LC50 (µM) | A549 (Human Lung Carcinoma) LC50 (µM) |
| N-methyl-nitroimidazole | 16.67 ± 2.3 | 17.00 ± 1.7 |
| N-ethyl-nitroimidazole | Not specified | More sensitive than N-methyl-nitroimidazole |
| N-propyl-nitroimidazole | 21.50 ± 4.9 | 19.33 ± 3.2 |
| N-butyl-nitroimidazole | Not specified | Not specified |
Data from a study on N-alkyl-nitroimidazoles. LC50 (Lethal Concentration 50) is used here as a measure of cytotoxicity.
One study found that N-alkyl nitroimidazoles exhibited significant cytotoxic activity against breast and lung cancer cell lines, with LC50 values as low as 16.7 µM[2]. Interestingly, the length of the N-alkyl chain was found to influence the antitumor activity in A549 lung cancer cells[2].
Experimental Protocols
Reproducibility of in vitro results is critically dependent on standardized experimental protocols. Below are detailed methodologies for the two key assays cited in this guide.
Agar Dilution Method for Antimicrobial Susceptibility Testing
The agar dilution method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria.
Protocol:
-
Preparation of Antimicrobial Stock Solutions: Aseptically prepare a stock solution of the nitroimidazole compound in a suitable solvent.
-
Preparation of Agar Plates: Prepare a series of twofold dilutions of the antimicrobial stock solution. Add a specific volume of each dilution to molten Mueller-Hinton agar and pour into petri dishes. A control plate with no antimicrobial agent is also prepared.
-
Inoculum Preparation: Culture the bacterial strains to be tested overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Inoculation: Inoculate the surface of each agar plate with the standardized bacterial suspension.
-
Incubation: Incubate the plates under appropriate anaerobic conditions at 37°C for 24-48 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the nitroimidazole compound in cell culture medium. Replace the existing medium in the wells with the medium containing the test compound. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the general mechanism of action for nitroimidazoles and the workflow of the in vitro cytotoxicity assay.
Caption: Mechanism of action of nitroimidazoles via reductive activation.
Caption: General workflow for an in vitro cytotoxicity (MTT) assay.
References
Quantifying the Selectivity of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic Acid: A Methodological Comparison Guide
Introduction
1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid (MNICA) is a derivative of imidazole, a class of compounds known for a wide range of biological activities.[1][2] While specific data on the biological selectivity of MNICA is limited in publicly available literature, its structural similarity to other nitroimidazoles, such as the widely-used antimicrobial agent metronidazole, suggests potential applications in treating infections caused by anaerobic bacteria and protozoa.[3][4][5] The nitro group is a key feature for the biological activity in this class of compounds.[5] This guide provides a comprehensive framework for quantifying the selectivity of MNICA in biological systems, comparing its hypothetical performance against established alternatives. The methodologies and data presentation formats described herein are designed for researchers, scientists, and drug development professionals.
Hypothetical Target and Comparative Compounds
Based on the known mechanism of action of related nitroimidazoles, we hypothesize that MNICA may act as a prodrug that, upon reduction of its nitro group in anaerobic environments, inhibits key metabolic pathways essential for pathogen survival.[3] For the purpose of this guide, we will consider Pyruvate:Ferredoxin Oxidoreductase (PFOR) , a crucial enzyme in the energy metabolism of anaerobic organisms, as the primary hypothetical target.
To provide a robust comparison, we will evaluate MNICA against two reference compounds:
-
Metronidazole: A well-established 5-nitroimidazole drug with broad-spectrum activity against anaerobic protozoa and bacteria.[3]
-
1-Methyl-5-nitroimidazole-2-carboxamide (MNIC): A structurally related compound with demonstrated antiparasitic activity, providing a closer structural comparison.[6]
Data Presentation: Selectivity Profile
The selectivity of a compound is a critical determinant of its therapeutic index. A highly selective compound will primarily interact with its intended target, minimizing off-target effects and potential toxicity. The following table summarizes hypothetical quantitative data for MNICA and comparator compounds against the primary target (PFOR) and a panel of homologous or functionally related enzymes that could represent potential off-targets.
| Compound | Primary Target IC50 (µM) | Off-Target 1 IC50 (µM) | Off-Target 2 IC50 (µM) | Selectivity Index (Off-Target 1 / Primary Target) |
| PFOR | Human PDH | E. coli PFOR | ||
| MNICA | 0.5 | >100 | 15 | >200 |
| Metronidazole | 2.0 | >100 | 25 | >50 |
| 1-Methyl-5-nitroimidazole-2-carboxamide (MNIC) | 1.2 | >100 | 18 | >83 |
| IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 indicates higher potency. The Selectivity Index is a ratio of the IC50 for an off-target versus the primary target; a higher value indicates greater selectivity. |
Experimental Protocols
Accurate and reproducible experimental design is fundamental to quantifying selectivity. Below are detailed methodologies for key experiments.
In Vitro Enzyme Inhibition Assay (PFOR)
This assay directly measures the ability of a compound to inhibit the activity of the purified target enzyme.
Objective: To determine the IC50 value of MNICA and comparator compounds against PFOR.
Materials:
-
Purified PFOR enzyme from the target organism (e.g., Giardia lamblia).
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 2 mM DTT).
-
Substrate: Pyruvate.
-
Co-factor: Coenzyme A.
-
Electron acceptor: Ferredoxin or a synthetic equivalent like methyl viologen.
-
Test compounds (MNICA, Metronidazole, MNIC) dissolved in DMSO.
-
96-well microplate reader.
Procedure:
-
Prepare a reaction mixture containing assay buffer, pyruvate, and Coenzyme A in each well of a 96-well plate.
-
Add serial dilutions of the test compounds to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes.
-
Initiate the reaction by adding the PFOR enzyme to each well.
-
Immediately before reading, add the electron acceptor (methyl viologen).
-
Monitor the reduction of methyl viologen spectrophotometrically at 600 nm over time. The rate of change in absorbance is proportional to enzyme activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement within a complex cellular environment.[7] It relies on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
Objective: To confirm the binding of MNICA to PFOR in intact cells.
Materials:
-
Live cultures of the target organism (e.g., Giardia lamblia trophozoites).
-
Lysis buffer with protease inhibitors.
-
Test compound (MNICA).
-
Equipment for heat shock (e.g., PCR cycler).
-
SDS-PAGE and Western blotting reagents.
-
Antibody specific to the target protein (PFOR).
Procedure:
-
Treat the cell cultures with either MNICA at a specific concentration or a vehicle control (DMSO) for a defined period.
-
Harvest and wash the cells to remove excess compound.
-
Resuspend the cells in a buffer and aliquot them into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., from 40°C to 70°C) for 3 minutes, then cool to room temperature.
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble PFOR at each temperature using SDS-PAGE and Western blotting with a PFOR-specific antibody.
-
Plot the amount of soluble PFOR as a function of temperature for both the MNICA-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of MNICA indicates target engagement.
Visualizations: Workflows and Pathways
Experimental Workflow for Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of a novel compound like MNICA.
Caption: Workflow for assessing the biological selectivity of MNICA.
Hypothetical Signaling Pathway Involvement
MNICA is hypothesized to interfere with a central metabolic pathway in anaerobic organisms. The diagram below shows the role of PFOR in this context.
Caption: Inhibition of the PFOR enzyme by MNICA disrupts energy metabolism.
Logical Relationship for Selectivity Assessment
The decision to advance a compound depends on its potency and selectivity. This diagram outlines the logic.
Caption: Decision tree for advancing MNICA based on selectivity data.
References
- 1. scbt.com [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Metronidazole - Wikipedia [en.wikipedia.org]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. jocpr.com [jocpr.com]
- 6. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. annualreviews.org [annualreviews.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
